molecular formula C25H25N3O4 B3161580 Quin-C7 CAS No. 871100-12-8

Quin-C7

Cat. No.: B3161580
CAS No.: 871100-12-8
M. Wt: 431.5 g/mol
InChI Key: URGRPHVKOQXJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (CAS 871100-12-8) is a high-purity benzamide derivative supplied for pharmacological and medicinal chemistry research. This compound belongs to a class of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives that have been identified in published studies as potential anti-inflammatory and analgesic agents . Research indicates that key compounds within this structural class function as effective COX-2 (cyclooxygenase-2) inhibitors, demonstrating in vitro inhibitory activity (IC50) comparable to the reference drug celecoxib . Beyond its COX-2 inhibitory potential, this compound has shown promise in in vivo models, exhibiting significant edema inhibition and a potent analgesic effect, in some cases outperforming standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac sodium . A notable research finding for this chemical series is an improved gastric safety profile, exhibiting a lower ulcerogenic index compared to traditional NSAIDs, making it a valuable tool for investigating new therapeutic pathways with reduced side effects . The mechanism of action is supported by molecular docking studies, which confirm the interaction of these derivatives with the COX-2 enzyme active site . With a molecular formula of C25H25N3O4 and a molecular weight of 431.49 g/mol, this chemical is provided for research applications exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRPHVKOQXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). As a G-protein coupled receptor (GPCR), FPR2/ALX is a key player in the inflammatory response, recognizing a diverse range of endogenous and exogenous ligands that can initiate both pro-inflammatory and pro-resolving signaling cascades. This compound selectively blocks the activation of this receptor, thereby inhibiting downstream signaling pathways implicated in inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with FPR2/ALX, its impact on intracellular signaling, and its effects in preclinical models of inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Introduction to this compound and its Target: FPR2/ALX

This compound is a quinazolinone derivative that has been identified as a potent and selective antagonist of FPR2/ALX[1]. This receptor is expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages, as well as on other cell types such as endothelial and epithelial cells. The diverse array of ligands for FPR2/ALX includes pro-inflammatory molecules like the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) and bacterial formyl peptides, as well as pro-resolving mediators like Lipoxin A4. This dual nature of FPR2/ALX signaling makes it an attractive target for therapeutic intervention in inflammatory diseases. This compound, by acting as an antagonist, offers a potential strategy to dampen the pro-inflammatory signals mediated by this receptor.

Core Mechanism of Action: Antagonism of FPR2/ALX

The primary mechanism of action of this compound is its ability to bind to the FPR2/ALX receptor and prevent its activation by agonists. This antagonistic activity has been demonstrated through various in vitro assays, which show that this compound can inhibit the functional responses induced by FPR2/ALX agonists.

Signaling Pathways Modulated by this compound

Activation of FPR2/ALX by an agonist typically leads to the engagement of heterotrimeric G-proteins, initiating downstream signaling cascades. FPR2/ALX is known to couple to both Gαi and Gαq proteins.

  • Gαq-mediated pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

  • Gαi-mediated pathway: This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).

This compound, as an antagonist, blocks these agonist-induced signaling events. Specifically, it has been shown to inhibit:

  • Calcium Mobilization: Prevents the increase in intracellular calcium concentration induced by FPR2/ALX agonists.

  • Chemotaxis: Blocks the directional migration of immune cells towards a chemoattractant.

  • ERK Phosphorylation: Inhibits the activation of the MAPK/ERK signaling pathway.

The following diagram illustrates the signaling pathway of FPR2/ALX and the inhibitory action of this compound.

Quin_C7_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2 FPR2/ALX Gq Gq FPR2->Gq Activates Gi Gi FPR2->Gi Activates PI3K PI3K FPR2->PI3K Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts ERK ERK Phosphorylation PI3K->ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺ Mobilization IP3->CaM cAMP cAMP ATP->cAMP Chemotaxis Chemotaxis ERK->Chemotaxis Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Inhibits Calcium_Mobilization_Workflow A 1. Cell Seeding (e.g., HL-60 cells expressing FPR2) in 96-well plate B 2. Dye Loading (Fluo-4 AM) A->B C 3. Incubation B->C D 4. Addition of this compound (at various concentrations) C->D E 5. Addition of Agonist (e.g., WKYMVm) D->E F 6. Fluorescence Measurement (Kinetic reading) E->F G 7. Data Analysis (IC50 determination) F->G Chemotaxis_Workflow A 1. Prepare Cell Suspension (e.g., neutrophils or FPR2-expressing cells) in the presence of this compound or vehicle C 3. Add Cell Suspension to the upper chamber (insert) A->C B 2. Add Chemoattractant (e.g., WKYMVm) to the lower chamber of a Transwell plate D 4. Incubation C->D E 5. Remove Non-migrated Cells D->E F 6. Fix and Stain Migrated Cells E->F G 7. Quantify Migrated Cells (e.g., by microscopy or plate reader) F->G H 8. Data Analysis (IC50 determination) G->H ERK_Phosphorylation_Workflow A 1. Cell Culture and Serum Starvation B 2. Pre-treatment with this compound A->B C 3. Stimulation with Agonist (e.g., WKYMVm) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE and Transfer E->F G 7. Immunoblotting (Primary antibodies: anti-p-ERK, anti-total ERK) F->G H 8. Secondary Antibody and Detection G->H I 9. Densitometry and Analysis H->I

References

Quin-C7: A Technical Guide to its Structure, Function, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor implicated in the regulation of inflammatory responses. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and detailed methodologies for its experimental characterization. Quantitative data from key functional assays are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Properties

This compound is a quinazolinone derivative with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide. Its molecular formula is C25H25N3O4, and it has a molecular weight of 431.49 g/mol .

PropertyValue
Molecular Formula C25H25N3O4
Molecular Weight 431.49 g/mol
Chemical Name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide
CAS Number 871100-12-8
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action: FPR2/ALX Antagonism

This compound functions as a competitive antagonist of FPR2/ALX, a receptor known for its dual role in both pro-inflammatory and pro-resolving pathways, depending on the activating ligand. This compound selectively binds to FPR2, thereby blocking the binding of cognate agonists such as the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) and the endogenous pro-inflammatory mediator Serum Amyloid A (SAA). This antagonism effectively inhibits the initiation of downstream signaling cascades that lead to cellular responses like calcium mobilization, chemotaxis, and the release of inflammatory mediators.

A notable structural feature of this compound is the hydroxyl group on the 2-phenyl ring of the quinazolinone backbone. This is a critical modification compared to the structurally similar FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This minor chemical change is responsible for the switch from agonistic to antagonistic activity.[1]

Signaling Pathways

Activation of FPR2 by an agonist typically leads to the dissociation of the coupled heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then trigger multiple downstream signaling pathways. By blocking agonist binding, this compound prevents the initiation of these cascades.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2 FPR2/ALX G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Chemotaxis Chemotaxis Ca_cyto->Chemotaxis MAPK MAPK (ERK) PKC->MAPK Activates Inflammation Inflammatory Response MAPK->Inflammation Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Binds & Activates QuinC7 This compound QuinC7->FPR2 Binds & Blocks

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The antagonist activity of this compound has been quantified in several key functional assays.

AssayAgonistCell LineParameterValueReference
Receptor Binding [125I]WKYMVmRBL-2H3-FPRL1Ki6.7 µM[1]
Calcium Mobilization WKYMVmRBL-2H3-FPRL1IC50~10 µM[2]
Chemotaxis WKYMVmRBL-2H3-FPRL1IC50~5 µM[2]
Arachidonic Acid-Induced Ear Edema Arachidonic AcidMouse% Inhibition (1 mg/ear)~40%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis A1 Seed RBL-2H3-FPRL1 cells in 96-well plates A2 Incubate overnight A1->A2 B1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Incubate for 1 hour at 37°C B1->B2 C1 Add varying concentrations of this compound B2->C1 C2 Incubate for 15 minutes C1->C2 D1 Add FPR2 agonist (e.g., WKYMVm) C2->D1 D2 Measure fluorescence intensity over time using a plate reader D1->D2 E1 Calculate the peak fluorescence for each well D2->E1 E2 Generate dose-response curves and calculate IC50 values E1->E2

Caption: Workflow for the calcium mobilization assay.

Detailed Steps:

  • Cell Culture: RBL-2H3 cells stably transfected with human FPRL1 (FPR2) are cultured in MEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After washing, cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An FPR2 agonist (e.g., WKYMVm) is added, and the fluorescence intensity is measured kinetically.

  • Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are normalized to the response of the agonist alone, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_cell_prep Cell Preparation cluster_migration Cell Migration cluster_quantification Quantification cluster_analysis Data Analysis A1 Place chemoattractant (e.g., WKYMVm) in the lower chamber of a Boyden chamber A2 Place a porous membrane (e.g., 8 µm) over the lower chamber A1->A2 C1 Add the cell suspension to the upper chamber A2->C1 B1 Resuspend RBL-2H3-FPRL1 cells in assay medium B2 Pre-incubate cells with varying concentrations of this compound B1->B2 B2->C1 C2 Incubate for 2-4 hours at 37°C to allow for cell migration C1->C2 D1 Fix and stain the cells that have migrated to the underside of the membrane C2->D1 D2 Count the migrated cells under a microscope D1->D2 E1 Calculate the percentage of inhibition of chemotaxis for each this compound concentration D2->E1 E2 Generate dose-response curves and calculate IC50 values E1->E2

Caption: Workflow for the chemotaxis assay.

Detailed Steps:

  • Chamber Preparation: A chemoattractant (e.g., WKYMVm) in assay buffer is added to the lower wells of a multi-well chemotaxis chamber (e.g., Boyden chamber). A porous polycarbonate membrane (typically 8 µm pore size) is placed over the lower wells.

  • Cell Preparation: RBL-2H3-FPRL1 cells are harvested, washed, and resuspended in assay buffer. The cells are then pre-incubated with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

  • Cell Addition and Incubation: The cell suspension is added to the upper wells of the chemotaxis chamber. The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained (e.g., with Diff-Quik). The number of cells that have migrated to the lower surface of the membrane is quantified by microscopy.

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards the agonist alone. The percent inhibition is calculated, and IC50 values are determined from the dose-response curve.

Arachidonic Acid-Induced Ear Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of topically applied this compound.

Detailed Steps:

  • Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week before the experiment.

  • Compound Application: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.

  • Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of arachidonic acid in the same vehicle is applied to the same ear to induce an inflammatory response.

  • Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section from both the treated and control ears. The weight of each ear punch is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear punch and the vehicle-treated ear punch. The percent inhibition of edema by this compound is calculated by comparing the edema in the this compound-treated group to the group that received only arachidonic acid.

Conclusion

This compound is a well-characterized antagonist of the FPR2/ALX receptor with demonstrated in vitro and in vivo anti-inflammatory activity. Its defined chemical structure and clear mechanism of action make it a valuable tool for researchers studying the role of FPR2 in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation and application of this compound in preclinical research.

References

Quin-C7: A Technical Guide to a Selective FPR2/ALX Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule, and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). As a member of the quinazolinone class of compounds, this compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its development was the result of structure-activity relationship (SAR) studies based on a high-throughput screening hit. Notably, a minor structural modification—the presence of a hydroxyl group on the 2-phenyl ring—differentiates it from the potent FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This structural change reverses its pharmacological activity from an agonist to a pure antagonist.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization.

Core Compound Properties

PropertyValueReference
IUPAC Name 4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide[2]
Molecular Formula C₂₅H₂₅N₃O₄[3]
Molecular Weight 431.49 g/mol
CAS Number 871100-12-8[4]
Compound Class Synthetic organic, Quinazolinone derivative[1][2]
Biological Activity Selective FPR2/ALX Antagonist[1][4]
Physical Form Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.[4]

Pharmacological Profile

This compound is a selective antagonist of the human FPR2/ALX receptor. It exhibits inhibitory activity against FPR2/ALX-mediated downstream signaling pathways, including calcium mobilization and chemotaxis.

Quantitative Data

The following table summarizes the key quantitative pharmacological data for this compound.

ParameterValueDescriptionReference
Ki 6.7 µMInhibitor constant for the displacement of the radiolabeled FPR2 agonist [¹²⁵I]WKYMVm from FPR2.[5][6]
pEC₅₀ 5.2The negative logarithm of the half-maximal effective concentration for its antagonistic activity at FPR2.[7]

Note: Further quantitative data such as IC₅₀ values for inhibition of specific cellular responses were not explicitly found in the provided search results.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the FPR2/ALX receptor, a G protein-coupled receptor (GPCR), and preventing its activation by agonists. FPR2/ALX activation by endogenous ligands like lipoxin A4 or exogenous agonists such as WKYMVm typically initiates a signaling cascade involving G-protein coupling, leading to downstream effects like intracellular calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses such as chemotaxis and degranulation. This compound blocks these agonist-induced responses.[1]

A docking study has suggested that the hydroxyl group in this compound alters its binding mode compared to the agonist Quin-C1, specifically preventing a critical interaction with Arginine 295, a key residue for the activation of FPR2 by many agonists.[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of FPR2/ALX and the point of inhibition by this compound.

FPR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., WKYMVm, Lipoxin A4) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds and Activates G_protein Gαi/Gq FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK) PKC->MAPK MAPK->Cellular_Response QuinC7 This compound QuinC7->FPR2 Binds and Inhibits

Caption: FPR2/ALX signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the FPR2/ALX receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human FPR2/ALX receptor, such as rat basophilic leukemia (RBL-2H3) cells transfected with the human FPR2 gene.

  • Membrane Preparation:

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of the radiolabeled FPR2/ALX agonist, [¹²⁵I]WKYMVm.

    • Add increasing concentrations of unlabeled this compound.

    • For non-specific binding determination, add a high concentration of an unlabeled FPR2/ALX agonist (e.g., WKYMVm).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation:

    • Plate FPR2/ALX-expressing cells (e.g., RBL-2H3 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes).

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader equipped with an automated injector.

    • Measure the baseline fluorescence.

    • Inject a constant concentration of an FPR2/ALX agonist (e.g., WKYMVm) into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC₅₀ value.

Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit agonist-induced cell migration.

Methodology:

  • Cell Preparation:

    • Culture cells expressing FPR2/ALX (e.g., human neutrophils or transfected cell lines).

    • Harvest the cells and resuspend them in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

    • In the lower wells, add the chemotaxis buffer containing a specific concentration of an FPR2/ALX agonist (e.g., WKYMVm).

    • In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration sufficient for cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Pharmacological_Profile Pharmacological Profile Established Binding_Assay->Pharmacological_Profile Binding Affinity Calcium_Assay Calcium Mobilization Assay (Determine IC₅₀) Calcium_Assay->Pharmacological_Profile Functional Antagonism Chemotaxis_Assay Chemotaxis Assay (Determine IC₅₀) Chemotaxis_Assay->Pharmacological_Profile Functional Antagonism Ear_Edema Arachidonic Acid-Induced Mouse Ear Edema Model Anti_Inflammatory_Activity Anti-inflammatory Activity Confirmed Ear_Edema->Anti_Inflammatory_Activity Assess Anti-inflammatory Effect Start This compound Compound Start->Binding_Assay Start->Calcium_Assay Start->Chemotaxis_Assay Pharmacological_Profile->Ear_Edema Proceed to In Vivo Testing

Caption: Experimental workflow for the characterization of this compound.

In Vivo Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory activity in vivo. A commonly used model is the arachidonic acid-induced ear edema in mice.[1]

Arachidonic Acid-Induced Mouse Ear Edema Protocol

Objective: To assess the topical anti-inflammatory effect of this compound.

Methodology:

  • Animals: Use male Swiss mice (or a similar strain) weighing 20-25g.

  • Compound Application:

    • Dissolve this compound in a suitable vehicle (e.g., acetone).

    • Topically apply a defined volume of the this compound solution or vehicle control to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation:

    • After a short pre-treatment period (e.g., 30 minutes), topically apply a solution of arachidonic acid in acetone to the same ear to induce inflammation.

  • Measurement of Edema:

    • After a specified time following arachidonic acid application (e.g., 1 hour), sacrifice the mice.

    • Excise a standard-sized circular section from both the treated (right) and untreated (left) ears using a biopsy punch.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • The edema is quantified as the difference in weight between the right and left ear punches.

    • Calculate the percentage of inhibition of edema for the this compound treated group compared to the vehicle-treated group.

    • Determine the dose-response relationship and calculate the ED₅₀ (the dose that causes 50% inhibition of edema).

Synthesis

This compound is a quinazolinone derivative synthesized as part of a series of compounds based on a hit from a high-throughput screening campaign targeting FPR2/ALX.[1] The synthesis involves the creation of a quinazolinone backbone with specific substitutions. The key differentiating step in the synthesis of this compound compared to its agonist counterpart, Quin-C1, is the incorporation of a hydroxyl group at the para-position of the 2-phenyl ring.[1]

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the FPR2/ALX receptor. Its selective antagonistic activity and in vivo anti-inflammatory properties make it a compound of interest for the development of novel therapeutics for inflammatory diseases. This technical guide provides a comprehensive overview of its properties and the experimental methodologies for its characterization, serving as a resource for researchers in the fields of pharmacology, immunology, and drug discovery.

References

Quin-C7 Receptor Binding and Antagonistic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the ALX receptor.[1][2][3][4][5] FPR2 is a highly versatile receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, playing a crucial role in both the initiation and resolution of inflammation.[5][6] this compound, a quinazolinone derivative, exerts its effects by competitively binding to FPR2, thereby inhibiting the downstream signaling cascades typically initiated by receptor agonists.[2][3] This antagonistic activity makes this compound a valuable tool for studying FPR2-mediated inflammatory pathways and a potential therapeutic candidate for inflammatory diseases.[1][2] This guide provides an in-depth overview of this compound's binding characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The binding affinity and functional potency of this compound for the FPR2 receptor have been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below for easy comparison.

ParameterValueReceptorAssay TypeReference
Ki 6.7 µMHuman FPR2Competitive Radioligand Binding[3]
pEC50 5.2Human FPR2Functional Assay (Inhibition)[6]
IC50 Not explicitly stated, but active at 100 µMHuman FPRL1Calcium Mobilization & Chemotaxis[4]

Signaling Pathway Modulation

FPR2 is a Gαi-coupled receptor.[6][7] Upon agonist binding, it triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes, including chemotaxis and degranulation. As an antagonist, this compound binds to FPR2 and prevents this G-protein activation, thereby inhibiting the downstream increase in intracellular calcium and subsequent cellular responses.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol QuinC7 This compound FPR2 FPR2/ALX Receptor QuinC7->FPR2 Inhibits Agonist Agonist Agonist->FPR2 Activates G_protein Gαi/βγ FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response Triggers

Caption: Antagonistic action of this compound on the FPR2 signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with FPR2 relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the Ki of this compound for the FPR2 receptor.

Materials:

  • Cells: Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human FPR2 (RBL-FPR2 cells).

  • Radioligand: [125I]-Trp-Lys-Tyr-Met-Val-D-Met-NH2 ([125I]-WKYMVm), a potent FPR2 agonist.

  • Competitor: this compound.

  • Binding Buffer: Phosphate-buffered saline (PBS) supplemented with 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold PBS.

  • Instrumentation: Gamma counter.

Protocol:

  • Cell Preparation: Culture RBL-FPR2 cells to a density of approximately 1 x 10^6 cells/mL. Harvest the cells and wash them twice with binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of RBL-FPR2 cell suspension.

    • 50 µL of various concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

    • 50 µL of [125I]-WKYMVm at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of an unlabeled FPR2 agonist.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_cells Prepare RBL-FPR2 Cells start->prep_cells setup_assay Set up 96-well plate: - Cells - this compound (various conc.) - [¹²⁵I]-WKYMVm (fixed conc.) prep_cells->setup_assay incubate Incubate at 4°C for 2 hours setup_assay->incubate filter_wash Filter and Wash to separate bound from free radioligand incubate->filter_wash count Measure radioactivity (Gamma Counter) filter_wash->count analyze Analyze Data: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To assess the functional antagonism of this compound on FPR2-mediated calcium signaling.

Materials:

  • Cells: RBL-FPR2 cells.

  • Calcium Indicator Dye: Fluo-4 AM.[4][8]

  • Agonist: WKYMVm.

  • Antagonist: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Protocol:

  • Cell Plating: Seed RBL-FPR2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Add the loading solution to each well and incubate for 60 minutes at 37°C.[4]

  • Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Pre-incubation with Antagonist: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of the agonist (WKYMVm) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine if this compound can block FPR2-agonist-induced chemotaxis.

Materials:

  • Cells: RBL-FPR2 cells.

  • Chemoattractant: WKYMVm.

  • Inhibitor: this compound.

  • Assay Medium: Serum-free culture medium.

  • Apparatus: Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 8 µm pores).[1][2][9]

  • Stain: Diff-Quik or a similar cell stain.

  • Instrumentation: Microscope.

Protocol:

  • Chamber Preparation:

    • Add the chemoattractant (WKYMVm) diluted in assay medium to the lower wells of the Boyden chamber.

    • Place the porous membrane over the lower wells.

  • Cell Preparation:

    • Harvest RBL-FPR2 cells and resuspend them in assay medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the cell suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.

  • Cell Fixation and Staining:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification:

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of chemotaxis.

Conclusion

This compound is a well-characterized antagonist of the FPR2/ALX receptor. Its ability to competitively bind to the receptor and inhibit downstream signaling pathways, such as calcium mobilization and chemotaxis, has been demonstrated through robust in vitro assays. The quantitative data on its binding affinity and functional potency, combined with a clear understanding of its mechanism of action, establish this compound as a critical tool for investigating the role of FPR2 in inflammatory and immune responses. The detailed protocols provided in this guide offer a framework for the continued study of this compound and the development of novel FPR2-targeting therapeutics.

References

A Technical Guide to the Immunological Role of Quin-C7 and Related Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a detailed examination of Quin-C7, a novel small molecule modulator of the immune system. Current research identifies this compound as a potent and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a key receptor in innate immunity and inflammation.[1][2] This guide will first delineate the specific mechanism and therapeutic potential of this compound as an FPR2/ALX antagonist.

Furthermore, given the compound's nomenclature ("Quin"), which is often associated with quinoline-based zinc-chelating agents in biological research, this document will also provide an in-depth exploration of the critical role of zinc signaling in immunology. Understanding zinc's function as a second messenger in immune cells provides a broader context for developing small molecule immunomodulators. This guide synthesizes quantitative data, detailed experimental protocols, and visual diagrams of core signaling pathways to serve as a comprehensive resource for professionals in immunology and drug development.

This compound: A Specific Antagonist of Formyl Peptide Receptor 2 (FPR2/ALX)

This compound is a synthetic, non-peptidic quinazolinone derivative that functions as a pure antagonist of FPR2/ALX.[2] This receptor, part of the G protein-coupled receptor family, plays a crucial role in sensing pathogen- and host-derived molecules to orchestrate inflammatory responses.[2] While agonists of FPR2/ALX typically induce pro-inflammatory actions like chemotaxis and cytokine release, antagonists like this compound block these effects, offering a promising strategy for treating inflammatory diseases.[1][2]

Mechanism of Action and Preclinical Data

This compound was developed through structure-activity relationship studies based on the quinazolinone scaffold. A minor structural change—a hydroxyl substitution instead of a methoxyl group found in the agonist Quin-C1—converted the molecule's function from agonism to pure antagonism.[2][3] In functional assays, this compound effectively inhibits calcium mobilization and chemotaxis induced by FPR2/ALX agonists.[2][3]

Preclinical studies have demonstrated its therapeutic potential. In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of this compound was shown to ameliorate mucosal inflammation, highlighting its anti-inflammatory activity in vivo.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound in the literature.

ParameterValueDescriptionSpeciesReference
pEC50 5.2The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. As an antagonist, this value reflects its potency in blocking agonist activity.Human[4]
Ki 6.7 µMThe inhibition constant, representing the concentration required to produce half-maximum inhibition at the FPR2 receptor.Human[3]
ED50 (in vivo) 2.2110 mg/kgThe dose that produces 50% of its maximum therapeutic effect in ameliorating DSS-induced colitis symptoms.Mouse[2]
Signaling Pathway of FPR2/ALX and this compound Inhibition

The following diagram illustrates the canonical signaling pathway activated by an FPR2/ALX agonist and the inhibitory action of this compound.

FPR2_Pathway cluster_membrane Cell Membrane FPR2 FPR2/ALX G_Protein Gαi/Gβγ FPR2->G_Protein Activates Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Blocks PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Chemotaxis Chemotaxis & Inflammation Ca_Mobilization->Chemotaxis

Caption: FPR2/ALX signaling cascade and inhibition by this compound.

The Role of Labile Zinc in Immune Cell Signaling

While this compound's defined role is as an FPR2/ALX antagonist, the broader field of quinoline-based compounds includes many that interact with metal ions. Zinc, in particular, is a crucial micronutrient and signaling molecule within the immune system.[5][6] Dysregulation of zinc homeostasis, either through deficiency or excess, severely impairs both innate and adaptive immune responses.[7] Labile intracellular zinc acts as a second messenger, akin to calcium, modulating key signaling pathways that control immune cell development, activation, and function.[8]

Impact of Zinc on Immune Function

Zinc is indispensable for numerous immunological processes:

  • Thymic Function: Zinc deficiency leads to thymic atrophy, reducing the maturation and output of new T cells.[7]

  • T Cell Activation: Changes in intracellular labile zinc concentrations are critical for T cell receptor (TCR) signaling.[9] Modest increases in intracellular zinc can inhibit protein tyrosine phosphatases, amplifying downstream signaling cascades like the MAPK pathway.[9]

  • Cytokine Production: Zinc status influences the balance of T helper (Th1/Th2/Th17) cells and regulatory T cells (Tregs).[5] Zinc deficiency often suppresses the production of key cytokines like IL-2 and IFN-γ, while supplementation can modulate inflammatory responses.[5]

  • NF-κB Pathway: Zinc signaling can negatively regulate the NF-κB pathway, a central mediator of inflammation, in part by upregulating the expression of A20, an NF-κB inhibitor.[7]

Quantitative Data on Zinc's Immunological Effects

The following table summarizes data on how manipulating zinc levels can affect immune cell parameters.

Experimental ModelTreatmentParameter MeasuredResultReference
Murine T cell line (EL-4)TPEN (1.5 µM) for 3hIntracellular Free ZincSignificant decrease vs. control[10]
Human Lymphocytes (MLC)Zinc (50 µM) for 5 daysIFN-γ ProductionSignificant decrease vs. control[11]
Human Lymphocytes (MLC)Zinc (50 µM)Intracellular ZincSignificant increase vs. control[11]
Mice on Zinc-Deficient DietB16F10 Melanoma ModelTumor VolumeSignificantly lower vs. control diet[12]
Mice on High Zinc DietB16F10 Melanoma ModelTumor-infiltrating Foxp3+ TregsSignificantly increased vs. control diet[12]
Zinc-Mediated Modulation of T Cell Receptor (TCR) Signaling

The diagram below illustrates how intracellular zinc fluxes can modulate signaling downstream of the T cell receptor.

TCR_Zinc_Pathway Zinc Modulation of TCR Signaling cluster_zinc Zinc-Mediated Regulation TCR TCR Complex LCK LCK TCR->LCK Activates Zinc_Influx Zinc Influx (ZIP Transporters) TCR->Zinc_Influx Triggers ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT MAPK MAPK Pathway (p38, ERK) LAT->MAPK Activates PTP Protein Tyrosine Phosphatases (PTPs) (e.g., SHP-1) Zinc_Influx->PTP Inhibits Zinc_Influx->MAPK Potentiates Signaling PTP->LCK Dephosphorylates (Inhibits) Transcription Gene Transcription (e.g., IL-2, IFN-γ) MAPK->Transcription

Caption: Zinc acts as a second messenger in TCR signaling.

Key Experimental Protocols

This section provides detailed methodologies for experiments relevant to the study of FPR2/ALX antagonists and zinc immunobiology.

Protocol: In Vitro Chemotaxis Assay for FPR2/ALX Antagonism

This protocol is designed to assess the ability of a compound like this compound to inhibit agonist-induced cell migration in FPR2/ALX-expressing cells (e.g., transfected RBL-2H3 cells or human neutrophils).

  • Cell Preparation:

    • Culture FPR2/ALX-expressing cells to 80-90% confluency.

    • Harvest cells and resuspend in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Pre-incubation:

    • In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size).

    • Add chemotaxis buffer containing an FPR2/ALX agonist (e.g., 10 nM WKYMVm) to the lower wells of the chamber.

    • Add the pre-incubated cell suspension (from step 2) to the upper wells (the inserts).

  • Incubation:

    • Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow cell migration.

  • Quantification:

    • Remove the inserts and wipe off non-migrated cells from the top side of the membrane.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Protocol: Analysis of T Cell Cytokine Production with Zinc Modulation

This protocol details a method to study the effect of zinc chelation or supplementation on cytokine production by primary human T cells following activation.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).

  • Zinc Modulation Pre-treatment:

    • Plate PBMCs at 2 x 10⁶ cells/mL.

    • For zinc chelation, add a membrane-permeable chelator like N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) to the culture at a final concentration of 1-5 µM.

    • For zinc supplementation, add ZnSO₄ to the culture at a final concentration of 10-100 µM.

    • Include an untreated control group.

    • Incubate for 1-3 hours at 37°C. Note: Prolonged incubation with TPEN can be toxic; time and dose should be optimized.[10]

  • T Cell Activation:

    • Activate T cells by adding anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) to the culture wells.

  • Incubation:

    • Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of Cytokine Production:

    • Collect the cell culture supernatant by centrifugation.

    • Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-2, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Compare cytokine levels between control, zinc-chelated, and zinc-supplemented groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Parallel Treatments start Start: Healthy Donor Blood ficoll Ficoll Density Gradient Centrifugation start->ficoll pbmcs Isolate PBMCs ficoll->pbmcs control Control Group (No Treatment) pbmcs->control chelation Zinc Chelation (e.g., 3 µM TPEN) pbmcs->chelation supplement Zinc Supplementation (e.g., 50 µM ZnSO₄) pbmcs->supplement activation T Cell Activation (Anti-CD3/CD28 Antibodies) control->activation chelation->activation supplement->activation incubation Incubate 48 hours activation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Cytokines via ELISA supernatant->elisa end End: Compare IFN-γ, IL-2 levels elisa->end

Caption: Workflow for analyzing zinc's effect on T cell cytokine production.

References

Quin-C7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₂₅H₂₅N₃O₄

Abstract

Quin-C7 is a synthetic, nonpeptide small molecule that functions as a selective antagonist of the human formyl peptide receptor-like 1 (FPRL1), also known as FPR2. Its molecular formula is C₂₅H₂₅N₃O₄. By competitively binding to FPRL1, this compound effectively inhibits the downstream signaling cascades initiated by receptor agonists, such as WKYMVm. This antagonistic activity translates to the suppression of key cellular responses involved in inflammation, including calcium mobilization, chemotaxis, and extracellular signal-regulated kinase (ERK) phosphorylation. In vivo studies have demonstrated its anti-inflammatory properties in models such as arachidonic acid-induced ear edema in mice. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its characterization, and a summary of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the FPRL1 pathway.

Physicochemical Properties and Quantitative Data

This compound is a quinazolinone derivative with a molecular weight of 431.48 g/mol . Its activity is characterized by its ability to inhibit the binding and function of FPRL1 agonists. The following table summarizes key quantitative data for this compound.

ParameterValueReceptorComments
Molecular Formula C₂₅H₂₅N₃O₄-
Molecular Weight 431.48 g/mol -
Ki 6.7 µMFPR2 (FPRL1)Determined by competitive binding assay.[1]

Mechanism of Action: Antagonism of FPRL1/FPR2

This compound exerts its biological effects by acting as a competitive antagonist at the formyl peptide receptor-like 1 (FPRL1/FPR2). This receptor is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes and is involved in inflammatory responses.

The binding of agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm), to FPRL1 typically triggers a cascade of intracellular signaling events.[2] These include the activation of G proteins, leading to the mobilization of intracellular calcium, the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK, and the initiation of chemotaxis, the directed migration of cells.[2][3]

This compound competitively inhibits the binding of these agonists to FPRL1, thereby blocking the initiation of these downstream signaling pathways. This results in the attenuation of the inflammatory and immune responses mediated by FPRL1 activation.[1][4]

Signaling Pathway of this compound Action

Quin_C7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., WKYMVm) FPRL1 FPRL1/FPR2 (GPCR) Agonist->FPRL1 QuinC7 This compound QuinC7->FPRL1 Inhibits G_Protein G Protein Activation FPRL1->G_Protein Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization ERK_Activation ERK Phosphorylation G_Protein->ERK_Activation Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis ERK_Activation->Chemotaxis Inflammatory_Response Inflammatory Response Chemotaxis->Inflammatory_Response in_vitro_workflow start Start: this compound Characterization binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ca_assay Calcium Mobilization (Determine IC50) functional_assays->ca_assay chemotaxis_assay Chemotaxis Assay (Assess Migration Inhibition) functional_assays->chemotaxis_assay erk_assay ERK Phosphorylation (Western Blot) functional_assays->erk_assay end End: In Vitro Profile ca_assay->end chemotaxis_assay->end erk_assay->end logical_relationship quin_c7 This compound binds_fprl1 Binds to FPRL1/FPR2 quin_c7->binds_fprl1 blocks_agonist Blocks Agonist Binding binds_fprl1->blocks_agonist inhibits_signaling Inhibits Downstream Signaling blocks_agonist->inhibits_signaling reduces_ca Reduced Ca²⁺ Mobilization inhibits_signaling->reduces_ca reduces_erk Reduced ERK Phosphorylation inhibits_signaling->reduces_erk reduces_chemotaxis Reduced Chemotaxis inhibits_signaling->reduces_chemotaxis anti_inflammatory Anti-inflammatory Effect reduces_ca->anti_inflammatory reduces_erk->anti_inflammatory reduces_chemotaxis->anti_inflammatory

References

Quin-C7: A Technical Guide to a Synthetic Quinazolinone Derivative as a Formyl Peptide Receptor 2 (FPR2/ALX) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, orally active quinazolinone derivative that functions as a nonpeptide antagonist of the human formyl peptide receptor-like 1 (FPRL1), now more commonly known as formyl peptide receptor 2 (FPR2/ALX).[1] This receptor plays a critical role in the modulation of inflammatory responses. This compound has demonstrated anti-inflammatory properties, notably in preclinical models of inflammatory bowel disease, making it a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.

Introduction to this compound

This compound, with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide, belongs to a series of quinazolinone-based modulators of FPR2/ALX.[1] The discovery and characterization of these compounds have revealed that minor structural modifications can significantly alter their pharmacological properties, converting agonists into antagonists.[2][3] Specifically, the presence of a hydroxyl group on the 2-phenyl ring of the quinazolinone backbone is a key determinant of this compound's antagonist activity.[3][4] This structural feature is believed to alter the binding mode of the compound within the FPR2/ALX receptor, preventing the conformational changes required for receptor activation.[3][4]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C25H25N3O4[1]
Chemical Name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide[1]
Target Formyl Peptide Receptor 2 (FPR2/ALX)[1][5]
Activity Antagonist[2]
Ki at FPR2 6.7 µM[3][4]
pEC50 5.2[6]
In Vivo Efficacy (DSS-induced colitis model) ED50: 2.2110 mg/kg (oral administration)[2][7]
Observed Biological Effects - Inhibits WKYMVm-induced calcium mobilization- Inhibits WKYMVm-induced chemotaxis- Ameliorates DSS-induced colitis in mice- Suppresses C1-induced extracellular signal-regulated kinase (ERK) phosphorylation[2][3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by antagonizing the FPR2/ALX receptor. FPR2/ALX is a G protein-coupled receptor (GPCR) that can be activated by a variety of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving signaling cascades.[2][8] Pro-inflammatory ligands, such as serum amyloid A, can activate FPR2/ALX, leading to downstream signaling that includes calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK, ultimately promoting cellular responses such as chemotaxis and inflammation.[2]

This compound, as an antagonist, binds to FPR2/ALX but does not induce the conformational change necessary for G protein coupling and subsequent downstream signaling. By occupying the receptor's binding site, it prevents endogenous pro-inflammatory ligands from activating the receptor. This blockade inhibits intracellular calcium mobilization and the phosphorylation of ERK, thereby dampening the inflammatory response.[2]

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Ligand Pro-inflammatory Ligand FPR2 FPR2/ALX Pro-inflammatory Ligand->FPR2 Activates This compound This compound This compound->FPR2 Blocks G_protein Gαi/Gβγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates ERK_Pathway ERK Phosphorylation G_protein->ERK_Pathway Activates IP3 IP3 PLC->IP3 Generates Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces Inflammation Inflammatory Response (e.g., Chemotaxis) Ca_mobilization->Inflammation ERK_Pathway->Inflammation

Figure 1: this compound's antagonistic effect on the FPR2/ALX signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are synthesized from established methodologies for studying GPCR antagonists.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing FPR2/ALX.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed FPR2/ALX-expressing cells in 96-well plates B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add a known FPR2/ALX agonist (e.g., WKYMVm) C->D E Measure fluorescence intensity over time using a fluorescence plate reader D->E F Analyze data to determine the inhibitory effect of this compound E->F

Figure 2: Workflow for the in vitro calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Culture a human cell line stably expressing FPR2/ALX (e.g., RBL-2H3 or HEK293 cells) in appropriate media. Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 1-2 hours in the dark.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. After the dye-loading incubation, wash the cells with the assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Prepare a solution of a known FPR2/ALX agonist (e.g., WKYMVm) at a concentration that elicits a submaximal response (EC80). Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vitro Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant gradient created by an FPR2/ALX agonist.

Workflow Diagram:

Chemotaxis_Assay_Workflow A Place chemoattractant (FPR2/ALX agonist) in the lower chamber of a Boyden chamber C Place the cell suspension in the upper chamber, separated by a porous membrane A->C B Pre-incubate FPR2/ALX-expressing cells with varying concentrations of this compound B->C D Incubate to allow cell migration towards the chemoattractant C->D E Fix and stain the cells that have migrated to the lower side of the membrane D->E F Quantify the migrated cells by microscopy or plate reader E->F

Figure 3: Workflow for the in vitro chemotaxis assay.

Detailed Protocol:

  • Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells. Fill the lower wells with assay medium containing a known FPR2/ALX agonist (e.g., WKYMVm) as the chemoattractant.

  • Cell Preparation: Culture cells that express FPR2/ALX and are known to undergo chemotaxis (e.g., human neutrophils or FPR2/ALX-transfected cell lines). Harvest the cells and resuspend them in assay medium.

  • Compound Incubation: Incubate the cell suspension with various concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Migration: Add the cell suspension (containing this compound) to the upper wells of the chemotaxis chamber. Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by counting them under a microscope or by eluting the stain and measuring its absorbance.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the migration induced by the agonist alone. Determine the IC50 value from the concentration-response curve.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its specific antagonistic activity at the FPR2/ALX receptor. Its ability to modulate inflammatory responses in preclinical models highlights the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other FPR2/ALX modulators. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Understanding FPR2/ALX Antagonism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of the inflammatory response.[1] Its promiscuous nature, binding to a wide array of endogenous and exogenous ligands, positions it as a key signaling hub that can either promote or resolve inflammation.[2] This dual functionality makes FPR2/ALX a highly attractive therapeutic target for a range of inflammatory diseases, from chronic autoimmune disorders to acute inflammatory conditions.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of FPR2/ALX antagonism, including its core signaling pathways, a summary of known antagonists with their quantitative data, and detailed experimental protocols for their characterization.

The Dichotomy of FPR2/ALX Signaling: Pro-Resolving vs. Pro-Inflammatory Pathways

The functional outcome of FPR2/ALX activation is highly dependent on the engaging ligand. This phenomenon, known as biased agonism, dictates whether the receptor will initiate a pro-resolving or a pro-inflammatory cascade.[3]

Pro-Resolving Signaling

Endogenous specialized pro-resolving mediators (SPMs), such as Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), are key agonists that drive the anti-inflammatory and pro-resolving functions of FPR2/ALX.[4][5] Upon binding of these ligands, the receptor couples primarily to Gαi proteins.[1] This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can activate Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6] Downstream of these events, the pro-resolving pathway often involves the activation of the p38 MAPK pathway and inhibition of the pro-inflammatory NF-κB signaling pathway.[8][9] A critical aspect of pro-resolving signaling is the recruitment of β-arrestin, which can mediate receptor internalization and contribute to the termination of pro-inflammatory signals.[10]

FPR2_Pro_Resolving_Signaling cluster_membrane Cell Membrane cluster_ligands Pro-Resolving Ligands cluster_intracellular Intracellular Signaling FPR2 FPR2/ALX G_protein Gαi/βγ FPR2->G_protein Activation beta_arrestin β-Arrestin FPR2->beta_arrestin Recruitment LXA4 Lipoxin A4 LXA4->FPR2 RvD1 Resolvin D1 RvD1->FPR2 AnxA1 Annexin A1 AnxA1->FPR2 PLC PLC G_protein->PLC Gβγ activates p38 p38 MAPK G_protein->p38 Gαi activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca_PKC NFkB_inhibition Inhibition of NF-κB Pathway Ca_PKC->NFkB_inhibition p38->NFkB_inhibition beta_arrestin->NFkB_inhibition Internalization Receptor Internalization beta_arrestin->Internalization Resolution Inflammation Resolution NFkB_inhibition->Resolution

Pro-resolving signaling pathway of FPR2/ALX.

Pro-Inflammatory Signaling

In contrast, ligands such as Serum Amyloid A (SAA) and certain bacterial-derived peptides trigger a pro-inflammatory response through FPR2/ALX.[11][12] While also coupling to Gαi, the downstream signaling diverges.[1] SAA binding can lead to robust calcium mobilization and activation of the ERK/MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines like IL-6 and IL-8.[4][13] This pathway promotes neutrophil recruitment and activation, thereby amplifying the inflammatory cascade.[11] The ability of FPR2/ALX to mediate these opposing effects underscores the importance of developing selective antagonists that can block the pro-inflammatory signaling without interfering with the beneficial pro-resolving pathways.

FPR2_Pro_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_ligands Pro-Inflammatory Ligands cluster_intracellular Intracellular Signaling FPR2 FPR2/ALX G_protein Gαi/βγ FPR2->G_protein Activation SAA Serum Amyloid A SAA->FPR2 fPeptides Bacterial Peptides fPeptides->FPR2 PLC PLC G_protein->PLC Gβγ activates ERK ERK/MAPK G_protein->ERK Gαi activates Ca_mobilization ↑ [Ca2+]i PLC->Ca_mobilization NFkB_activation Activation of NF-κB Pathway Ca_mobilization->NFkB_activation ERK->NFkB_activation Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-8) NFkB_activation->Cytokines Inflammation Inflammation Amplification Cytokines->Inflammation

Pro-inflammatory signaling pathway of FPR2/ALX.

FPR2/ALX Antagonists

The development of selective FPR2/ALX antagonists is a key strategy for therapeutically targeting this receptor. An ideal antagonist would block the pro-inflammatory actions of ligands like SAA while preserving the pro-resolving pathways activated by SPMs. Several peptide and small molecule antagonists have been identified and characterized.

AntagonistTypeTarget SelectivityPotency (IC50/pIC50)Reference(s)
WRW4 PeptideSelective for FPR2 over FPR1IC50 = 0.23 µM (for WKYMVm binding)[14][15]
PBP10 PeptideSelective for FPR2 over FPR1pIC50 = 7.0[16]
Boc-FLFLF (Boc-2) PeptidePan-FPR antagonist (higher affinity for FPR1)pIC50 = 4.3 - 6.0[17][18][19]
Quin-C7 Small MoleculeFPR2/ALX antagonistNot specified in provided results[20]
Compound 1754-31 Small MoleculePotent FPR2/ALX antagonistpIC50 = 7.1[16]

Experimental Protocols for Characterizing FPR2/ALX Antagonists

The characterization of novel FPR2/ALX antagonists requires a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Experimental_Workflow start Start: Novel Compound binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ca_assay Calcium Mobilization Assay (Determine IC50) functional_assays->ca_assay chemotaxis_assay Chemotaxis Assay (Assess inhibition of cell migration) functional_assays->chemotaxis_assay barrestin_assay β-Arrestin Recruitment Assay (Assess biased antagonism) functional_assays->barrestin_assay selectivity_assay Selectivity Profiling (Test against FPR1 and other GPCRs) ca_assay->selectivity_assay chemotaxis_assay->selectivity_assay barrestin_assay->selectivity_assay lead_compound Lead Antagonist Candidate selectivity_assay->lead_compound

Experimental workflow for FPR2/ALX antagonist characterization.
Receptor Binding Assay

Objective: To determine the affinity of a test antagonist for the FPR2/ALX receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled known FPR2/ALX ligand for binding to cells or membranes expressing the receptor.

Materials:

  • HEK293 or CHO cells stably expressing human FPR2/ALX.

  • Membrane preparation from FPR2/ALX-expressing cells.

  • Radiolabeled ligand (e.g., [3H]-LXA4) or a fluorescently labeled ligand.

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, add the cell membranes, the radiolabeled/fluorescent ligand at a fixed concentration (typically at its Kd value), and the test antagonist at varying concentrations.

  • For non-specific binding control wells, add a high concentration of a known unlabeled FPR2/ALX ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter or the fluorescence using a plate reader.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to inhibit agonist-induced intracellular calcium release.

Principle: FPR2/ALX activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca2+]i upon agonist stimulation in the presence and absence of the antagonist.

Materials:

  • FPR2/ALX-expressing cells (e.g., HEK293-FPR2/ALX or human neutrophils).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • FPR2/ALX agonist (e.g., WKYMVm, SAA).

  • Test antagonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Plate the FPR2/ALX-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test antagonist or vehicle for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the FPR2/ALX agonist at a fixed concentration (e.g., its EC80) and immediately start recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in [Ca2+]i.

  • Calculate the percentage of inhibition of the agonist-induced calcium response by the antagonist at each concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of an antagonist to block agonist-induced migration of neutrophils.

Principle: This assay measures the directional migration of neutrophils towards a chemoattractant in a Boyden chamber or a similar transwell system. The antagonist's effect is quantified by its ability to reduce the number of cells that migrate through a porous membrane.

Materials:

  • Freshly isolated human neutrophils.[21]

  • Chemoattractant (FPR2/ALX agonist, e.g., SAA or WKYMVm).

  • Test antagonist.

  • Boyden chamber or 96-well transwell plates (with 3-5 µm pore size).[21][22]

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM) or a method for cell quantification.[22]

Protocol:

  • Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation.[21]

  • Resuspend the neutrophils in the assay buffer.

  • Pre-incubate the neutrophils with various concentrations of the test antagonist or vehicle for 15-30 minutes at room temperature.[22]

  • Add the chemoattractant to the lower wells of the Boyden chamber/transwell plate.[22]

  • Place the transwell inserts into the wells.

  • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[22]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for migration.[22]

  • After incubation, remove the non-migrated cells from the top of the insert.

  • Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence, or by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[22]

  • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

Objective: To determine if an antagonist affects agonist-induced β-arrestin recruitment to FPR2/ALX, which is crucial for understanding biased antagonism.

Principle: This assay utilizes cells co-expressing FPR2/ALX fused to a luciferase fragment and β-arrestin fused to a complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, generating a luminescent signal.

Materials:

  • Cells stably co-expressing FPR2/ALX and β-arrestin in a reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).

  • FPR2/ALX agonist.

  • Test antagonist.

  • Assay buffer and substrate for the reporter enzyme.

  • Luminometer.

Protocol:

  • Plate the engineered cells in a 96-well white-walled, clear-bottom plate.

  • Pre-incubate the cells with serial dilutions of the test antagonist.

  • Add the FPR2/ALX agonist at a fixed concentration (e.g., its EC80).

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition of the agonist-induced β-arrestin recruitment by the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

FPR2/ALX stands as a pivotal receptor in the regulation of inflammation, capable of transducing both pro-inflammatory and pro-resolving signals. The development of selective antagonists that can specifically block the detrimental pro-inflammatory pathways while leaving the beneficial pro-resolving mechanisms intact holds immense therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to identify and characterize novel FPR2/ALX antagonists, paving the way for new and effective anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for Quin-C7 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic, small-molecule, and non-peptidic antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2). It was developed through structure-activity relationship studies of the FPRL1 agonist, Quin-C1. A minor structural modification—the replacement of a methoxy group with a hydroxyl group—converted the agonist activity of Quin-C1 into the antagonist activity of this compound.[1][2] This document provides detailed protocols for the in vitro application of this compound in key functional assays to study its inhibitory effects on FPRL1/FPR2 signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in in vitro assays.

ParameterValueReceptorCell LineCommentsReference
Binding Affinity (Ki) 6.7 µMFPR2/FPRL1Not specifiedCharacterized as an FPR2 antagonist.[1]
Calcium Mobilization Dose-dependent inhibitionFPRL1RBL-2H3 cells expressing FPRL1Inhibited Ca2+ flux induced by the FPR2 agonist WKYMVm. A pure antagonist that did not activate Ca2+ flux on its own.[2]
Chemotaxis InhibitionFPRL1RBL-2H3 cells expressing FPRL1Inhibited chemotaxis induced by the FPR2 agonist WKYMVm.[1][2]
ERK Phosphorylation SuppressionFPRL1RBL-2H3 cells expressing FPRL1Suppressed agonist (Quin-C1)-induced extracellular signal-regulated kinase (ERK) phosphorylation.[2]
Reactive Oxygen Species (ROS) Production ReductionFPR2LPS-stimulated mouse microglial N9 cellsReduced ROS production in an in vitro model of neuroinflammation.[1]

Signaling Pathway

This compound acts as an antagonist at the G-protein coupled receptor FPRL1/FPR2. By blocking the binding of agonists, it inhibits the downstream signaling cascade that is typically initiated by receptor activation. This includes the inhibition of G-protein dissociation, subsequent second messenger production, and the activation of pathways like the MAPK/ERK pathway, ultimately leading to the suppression of cellular responses such as calcium mobilization, chemotaxis, and ROS production.

QuinC7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FPRL1 FPRL1/FPR2 Receptor G_protein Gi/o Protein FPRL1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates ROS_production ROS Production G_protein->ROS_production Mediates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Ca_mobilization Calcium Mobilization (Ca2+ release) PLC->Ca_mobilization Leads to Agonist Agonist (e.g., WKYMVm) Agonist->FPRL1 Binds and Activates ERK_phosphorylation ERK Phosphorylation MAPK_pathway->ERK_phosphorylation Leads to QuinC7 This compound QuinC7->X_inhibit

Caption: this compound signaling pathway. (Max Width: 760px)

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in FPRL1/FPR2-expressing cells.

Materials:

  • FPRL1-expressing RBL-2H3 cells

  • This compound

  • FPRL1/FPR2 agonist (e.g., WKYMVm)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed FPRL1-expressing RBL-2H3 cells in a 96-well black, clear-bottom microplate at a density of 5 x 104 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the FPRL1/FPR2 agonist (e.g., WKYMVm) at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~494/516 nm for Fluo-4).

    • Add 50 µL of the agonist solution to the wells and immediately start recording the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the agonist-induced calcium response by this compound for each concentration and determine the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This protocol measures the ability of this compound to inhibit the migration of cells towards an FPRL1/FPR2 agonist.

Materials:

  • FPRL1-expressing RBL-2H3 cells

  • This compound

  • FPRL1/FPR2 agonist (e.g., WKYMVm) as a chemoattractant

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cell culture medium (e.g., RPMI 1640) with 0.1% BSA

  • Calcein-AM or similar fluorescent dye for cell staining

Procedure:

  • Cell Preparation:

    • Culture FPRL1-expressing RBL-2H3 cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 106 cells/mL.

    • Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (e.g., WKYMVm) to the lower wells of the Boyden chamber. Use serum-free medium as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 100 µL of the this compound-treated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane. For a fluorescence-based readout, incubate the membrane with a dye like Calcein-AM.

    • Quantify the migrated cells by counting under a microscope or by measuring the fluorescence intensity with a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay

This protocol is for measuring the inhibitory effect of this compound on ROS production in microglial cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Materials:

  • Mouse microglial N9 cells (or other suitable microglial cell line)

  • This compound

  • Lipopolysaccharide (LPS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe

  • Phenol red-free cell culture medium

  • 96-well plate

Procedure:

  • Cell Seeding: Seed N9 microglial cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • This compound and LPS Co-incubation:

    • Prepare solutions of this compound at various concentrations (e.g., 0.1 µM to 100 µM) and LPS (e.g., 1 µg/mL) in phenol red-free medium.

    • Replace the culture medium with the medium containing both this compound and LPS. Include controls with medium alone, LPS alone, and this compound alone.

    • Incubate for 24 hours.

  • ROS Detection:

    • Prepare a 10 µM working solution of H2DCFDA in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the H2DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for DCF).

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Calculate the percentage reduction in LPS-induced ROS production by this compound and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RBL-2H3, N9) Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay ROS_Assay ROS Production Assay Cell_Culture->ROS_Assay QuinC7_Prep Prepare this compound Serial Dilutions QuinC7_Prep->Ca_Assay QuinC7_Prep->Chemotaxis_Assay QuinC7_Prep->ROS_Assay Data_Quant Quantify Response (Fluorescence, Cell Count) Ca_Assay->Data_Quant Chemotaxis_Assay->Data_Quant ROS_Assay->Data_Quant IC50_Calc Calculate IC50 Values Data_Quant->IC50_Calc

Caption: General experimental workflow. (Max Width: 760px)

References

Application Notes and Protocols for Quin-C7 in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] Animal models of colitis are indispensable tools for understanding the pathophysiology of IBD and for the preclinical evaluation of novel therapeutic agents. Dextran sulfate sodium (DSS)-induced colitis is a widely used model that mimics many of the clinical and histological features of human ulcerative colitis.[2][3] Quin-C7, a small molecule antagonist of the formyl peptide receptor 2 (FPR2/ALX), has demonstrated therapeutic potential in these preclinical models.[1] These application notes provide detailed protocols for utilizing this compound in a DSS-induced colitis mouse model.

Mechanism of Action

This compound is an orally active antagonist of FPR2/ALX, a G protein-coupled receptor involved in modulating inflammatory responses.[1] In the context of colitis, the therapeutic effects of this compound are attributed to its ability to regulate myeloid cell activity through the ERK and JNK signaling pathways.[1] Oral administration of this compound has been shown to ameliorate the symptoms of DSS-induced colitis, suggesting that modulation of the FPR2/ALX pathway is a promising strategy for IBD treatment.[1]

Data Presentation

The following table summarizes the reported effects of this compound in a DSS-induced colitis mouse model. For detailed quantitative data, including specific measurements of the Disease Activity Index (DAI), colon length, histopathological scores, and cytokine levels, please refer to the primary literature by Yang WS, et al. (2025).[1]

ParameterEffect of this compound TreatmentNotes
ED50 2.2110 mg/kg (oral administration)Effective dose for 50% of the maximal response in symptomatic improvement.[1]
Disease Activity Index (DAI) AlleviatedReduction in clinical signs of colitis, such as weight loss, stool consistency, and bleeding.[1]
Colonic Histopathology Reduced ScoresAmelioration of tissue damage, inflammation, and structural changes in the colon.[1]
Cytokine Disorders CorrectedModulation of the inflammatory cytokine profile associated with colitis.[1]
Mechanism of Action ERK- or ERK/JNK-mediated myeloid cell regulationThis compound modulates the activity of myeloid cells, which are key players in the inflammatory response in colitis.[1]

Experimental Protocols

Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile, distilled water

  • Animal drinking bottles

  • C57BL/6 mice (or other appropriate strain)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Solution Preparation: Prepare a 2.5% to 5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so it is advisable to perform a pilot study.

  • DSS Administration: Replace the regular drinking water with the DSS solution. For acute colitis, administer the DSS solution for 5-7 consecutive days. Ensure that the DSS solution is the only source of drinking water for the animals.

  • Daily Monitoring: Monitor the mice daily for clinical signs of colitis, including:

    • Body weight loss

    • Stool consistency (well-formed, soft, or diarrhea)

    • Presence of blood in the stool (occult or gross)

  • Disease Activity Index (DAI) Calculation: Calculate the DAI score daily for each mouse based on the parameters monitored in the previous step. A common scoring system is as follows:

    • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)

    • Bleeding: 0 (none), 2 (occult), 4 (gross) The total DAI is the sum of these scores.

  • Termination of Induction: After the 5-7 day induction period, replace the DSS solution with regular drinking water. The peak of inflammation is typically observed around the end of the DSS administration period.

Protocol 2: Preparation and Oral Administration of this compound

This protocol describes the preparation and oral gavage administration of this compound to mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Oral gavage needles

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • This compound Solution Preparation:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • Add PEG300 to the DMSO/Quin-C7 mixture and mix thoroughly.

    • Add Tween-80 and mix until the solution is homogeneous.

    • Finally, add the sterile saline to reach the final desired concentration and volume. The final concentration should be calculated based on the desired dose (e.g., the ED50 of 2.2110 mg/kg) and the average body weight of the mice.

  • Oral Administration:

    • Administer the prepared this compound solution or vehicle control to the mice via oral gavage.

    • The volume of administration should be carefully calculated, typically around 100-200 µL for an adult mouse.

    • In the study by Yang WS, et al., oral administration was performed for 7 days.[1] The timing of the start of treatment (e.g., prophylactic or therapeutic) should be determined based on the experimental design.

Visualizations

Experimental Workflow

G cluster_0 Colitis Induction cluster_1 Treatment cluster_2 Analysis Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements 1 week DSS Administration (2.5-5% in drinking water) DSS Administration (2.5-5% in drinking water) Baseline Measurements->DSS Administration (2.5-5% in drinking water) Day 0 Daily Monitoring (Weight, Stool, Bleeding) Daily Monitoring (Weight, Stool, Bleeding) DSS Administration (2.5-5% in drinking water)->Daily Monitoring (Weight, Stool, Bleeding) Days 1-7 Oral Gavage Administration Oral Gavage Administration Daily Monitoring (Weight, Stool, Bleeding)->Oral Gavage Administration Treatment Period (e.g., 7 days) This compound Preparation This compound Preparation This compound Preparation->Oral Gavage Administration Daily Endpoint Endpoint Oral Gavage Administration->Endpoint End of Study Vehicle Control Preparation Vehicle Control Preparation Vehicle Control Preparation->Oral Gavage Administration Sacrifice and Tissue Collection Sacrifice and Tissue Collection Endpoint->Sacrifice and Tissue Collection Colon Length Measurement Colon Length Measurement Sacrifice and Tissue Collection->Colon Length Measurement Histopathological Analysis Histopathological Analysis Sacrifice and Tissue Collection->Histopathological Analysis Cytokine Analysis Cytokine Analysis Sacrifice and Tissue Collection->Cytokine Analysis G cluster_0 Myeloid Cell Quin_C7 This compound FPR2_ALX FPR2/ALX Receptor Quin_C7->FPR2_ALX Antagonist G_Protein G-protein FPR2_ALX->G_Protein Modulates ERK ERK G_Protein->ERK JNK JNK G_Protein->JNK Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) ERK->Inflammatory_Response Regulates JNK->Inflammatory_Response Regulates Amelioration Amelioration of Colitis Inflammatory_Response->Amelioration

References

Quin-C7: An Antagonist of Formyl Peptide Receptor 2 for Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of gastroenterology and immunology.

Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a significant modulator of intestinal inflammation and immune homeostasis. FPR2 can be activated by a variety of ligands, leading to either pro-inflammatory or pro-resolving signaling pathways. Quin-C7 is a small molecule antagonist of FPR2, offering a valuable tool to investigate the role of this receptor in the pathogenesis of IBD and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in IBD research.

Mechanism of Action and Signaling Pathway

This compound acts by competitively blocking the binding of agonists to FPR2, thereby inhibiting downstream signaling cascades. In the context of IBD, FPR2 is expressed on various immune and epithelial cells and its activation can lead to the induction of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are pivotal in regulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key drivers of intestinal inflammation. By antagonizing FPR2, this compound is hypothesized to dampen these inflammatory responses.

FPR2_Signaling_in_IBD cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist FPR2 Agonists (e.g., Annexin A1, Serum Amyloid A) FPR2 FPR2 Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Blocks G_protein G-protein Activation FPR2->G_protein MAPK_pathway MAPK Pathway (p38, JNK, ERK) G_protein->MAPK_pathway NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway Cytokines Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines Induces NFkB_pathway->Cytokines Induces Inflammation Intestinal Inflammation Cytokines->Inflammation

Figure 1: Proposed signaling pathway of FPR2 in IBD and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in a preclinical model of IBD.

ParameterModelTreatmentDosageResultReference
ED50 DSS-induced colitis in miceOral administration of this compound for 7 days2.2110 mg/kgAmeliorated DSS-induced colitis, evidenced by alleviated disease activity indexes, reduced colonic histopathological scores, and corrected cytokine disorders.[1]

Experimental Protocols

In Vivo Evaluation of this compound in a DSS-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS) and the subsequent evaluation of this compound's therapeutic efficacy.

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling, gavage, and tissue collection.

Experimental Workflow:

DSS_Colitis_Workflow acclimatization Acclimatization (1 week) grouping Randomize into Groups (n=8-10/group) acclimatization->grouping dss_induction Induce Colitis with 2.5-3% DSS in drinking water (Days 0-7) grouping->dss_induction treatment Administer this compound or Vehicle (Daily, e.g., oral gavage) (Days 0-7) grouping->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) dss_induction->monitoring treatment->monitoring euthanasia Euthanasia and Sample Collection (Day 8) monitoring->euthanasia analysis Analysis: - Colon Length & Weight - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Analysis (ELISA, qPCR) euthanasia->analysis

Figure 2: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Protocol Steps:

  • Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (low dose, e.g., 1 mg/kg)

    • Group 4: DSS + this compound (high dose, e.g., 10 mg/kg)

  • Colitis Induction: Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 7 consecutive days. The control group receives regular drinking water.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle daily via oral gavage from day 0 to day 7.

  • Clinical Monitoring:

    • Record the body weight of each mouse daily.

    • Assess stool consistency and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI) based on a standardized scoring system (see table below).

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNormal
1 1-5
2 5-10Loose stools
3 10-15
4 >15DiarrheaGross bleeding
  • Sample Collection: On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histopathological analysis, myeloperoxidase (MPO) assay, and cytokine analysis.

  • Data Analysis:

    • Histopathology: Fix colon segments in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.

    • MPO Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

    • Cytokine Analysis: Homogenize another portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or quantify their mRNA expression using qPCR.

In Vitro Assessment of this compound on Cytokine Production in Macrophages

This protocol details the procedure to evaluate the effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line stimulated with a pro-inflammatory agent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates and incubator

Protocol Steps:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM media in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare different concentrations of this compound in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with medium containing this compound at various concentrations (e.g., 1, 10, 100 µM).

    • Incubate the cells for 1 hour.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL.

    • Include a control group with no LPS and a vehicle control group with LPS but no this compound.

    • Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the this compound treated groups to the LPS-only control group to determine the inhibitory effect of this compound.

Conclusion

This compound represents a specific and valuable pharmacological tool for investigating the role of the FPR2 signaling pathway in the complex inflammatory milieu of IBD. The protocols outlined in this document provide a framework for researchers to assess the in vivo efficacy and in vitro mechanism of action of this compound, contributing to a better understanding of IBD pathogenesis and the development of novel therapeutic strategies.

References

Preparing Quin-C7 Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the preparation of stock solutions from Quin-C7 powder, a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX).[1] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage to maintain the biological activity of this compound. The provided protocols are intended for researchers, scientists, and drug development professionals working with this compound in various in vitro and in vivo applications.

Introduction

This compound is a synthetic quinazolinone derivative that acts as a selective antagonist for the human N-formyl peptide receptor 2 (FPR2), also known as lipoxin A4 receptor (ALX).[1][2] It plays a significant role in modulating inflammatory responses and has been utilized in research related to inflammatory diseases.[3] To achieve consistent and meaningful experimental outcomes, it is imperative to start with a properly prepared and stored stock solution of this compound. This document provides detailed instructions to prepare a concentrated stock solution from its powdered form.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Formula C₂₅H₂₅N₃O₄[4]
Molecular Weight 431.48 g/mol [3]
Appearance Lyophilized powder[1]
Solubility Soluble up to 100 mM in DMSO. Soluble in pure water to high-micromolar concentrations (5 µM - 1 mM).[1]
Storage (Powder) Can be stored at room temperature for several weeks. For longer periods, it should be stored at -20°C.[1]

Experimental Protocols

This section details the necessary equipment and a step-by-step protocol for preparing a this compound stock solution.

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions, which can then be further diluted to the desired working concentration.

  • Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.315 mg of this compound (see calculation below).

    • Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM * 0.001 L * 431.48 g/mol = 4.315 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[3]

Data Presentation

The following table provides the required mass of this compound to prepare different volumes of a 10 mM stock solution.

Desired Volume of 10 mM Stock SolutionRequired Mass of this compound (mg)
0.5 mL2.158
1.0 mL4.315
2.0 mL8.630
5.0 mL21.575

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the logical relationship between the different solution stages.

G cluster_workflow Stock Solution Preparation Workflow A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex/Sonicate to Dissolve B->C D 4. Aliquot into Single-Use Vials C->D E 5. Store at -20°C or -80°C D->E

Caption: Workflow for this compound stock solution preparation.

G cluster_relationship Solution Relationship Diagram Powder This compound Powder Stock Concentrated Stock Solution (in DMSO) Powder->Stock Dissolve Working Final Working Solution (in buffer/media) Stock->Working Dilute

Caption: Relationship between this compound forms.

Conclusion

The protocol described in this application note provides a reliable method for preparing this compound stock solutions. Adherence to these guidelines for dissolution, aliquoting, and storage will help ensure the integrity and biological activity of the compound, leading to more consistent and reproducible experimental results. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3] Always refer to the manufacturer's specific instructions for the lot of this compound being used.

References

Application Notes and Protocols for the Effective Use of Quin-C7 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a quinazolinone derivative that functions as a potent and selective antagonist for the formyl peptide receptor-like 1 (FPRL1), also known as formyl peptide receptor 2 (FPR2/ALX). It operates by competitively inhibiting the binding of agonists to FPRL1, thereby blocking downstream signaling pathways, most notably the mobilization of intracellular calcium. This property makes this compound a valuable tool for studying the physiological and pathological roles of FPRL1 in inflammatory responses, chemotaxis, and other cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on intracellular calcium signaling and to assess its cytotoxic profile.

Mechanism of Action

This compound is a pure antagonist of FPRL1, meaning it binds to the receptor without activating it, and prevents agonists from binding and initiating a cellular response.[1] FPRL1 is a G protein-coupled receptor (GPCR) that, upon agonist binding, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+])i activates various downstream signaling cascades that regulate cellular functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound effectively blocks this entire cascade by preventing the initial agonist-receptor interaction.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in cell culture applications.

ParameterValueCell LineComments
Binding Affinity (Ki) 6.7 µMFPR2 transfected cellsIndicates the concentration of this compound required to occupy 50% of the FPR2 receptors.
Functional Inhibition Dose-dependentFPRL1-expressing RBL-2H3 cellsThis compound inhibits agonist-induced calcium mobilization in a concentration-dependent manner.

Experimental Protocols

Protocol 1: Inhibition of Agonist-Induced Calcium Mobilization

This protocol details the procedure for measuring the inhibitory effect of this compound on agonist-induced calcium mobilization in FPRL1-expressing cells, such as RBL-2H3 cells, using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • FPRL1-expressing cells (e.g., RBL-2H3)

  • Complete cell culture medium

  • This compound

  • FPRL1 agonist (e.g., WKYMVm)

  • Fluo-4 AM

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Probenecid (optional)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~494/516 nm

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the FPRL1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. Store at -20°C.

    • Agonist Stock Solution: Prepare a stock solution of the FPRL1 agonist (e.g., WKYMVm) in an appropriate solvent (e.g., water or DMSO). Store at -20°C.

    • Fluo-4 AM Loading Buffer: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS. The addition of 0.02-0.04% Pluronic F-127 can aid in dye loading. If using, probenecid (1-2.5 mM) can be added to reduce dye leakage.

  • Dye Loading:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Remove the Fluo-4 AM loading buffer.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • This compound Incubation (Antagonist Treatment):

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM).

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (DMSO) and a no-antagonist control.

  • Measurement of Calcium Mobilization:

    • Set the fluorescence microplate reader to record fluorescence intensity (Ex/Em: 494/516 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Add a pre-determined concentration of the FPRL1 agonist to all wells simultaneously using an automated injector or a multichannel pipette.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the absence of the antagonist (agonist-only control).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the potential cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.

Mandatory Visualizations

FPRL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist FPRL1 FPRL1 (GPCR) Agonist->FPRL1 Binds & Activates QuinC7 This compound QuinC7->FPRL1 Binds & Inhibits G_protein Gαq/11 FPRL1->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Downstream Downstream Signaling Ca_cyto->Downstream Activates

Caption: Signaling pathway of FPRL1 and the inhibitory action of this compound.

QuinC7_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis seed_cells 1. Seed FPRL1-expressing cells in 96-well plate dye_loading 2. Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells add_quinc7 4. Incubate with varying concentrations of this compound wash_cells->add_quinc7 baseline_f 5. Measure baseline fluorescence add_quinc7->baseline_f add_agonist 6. Add FPRL1 agonist baseline_f->add_agonist record_f 7. Record fluorescence change (Calcium mobilization) add_agonist->record_f calc_inhibition 8. Calculate % inhibition record_f->calc_inhibition plot_curve 9. Plot dose-response curve calc_inhibition->plot_curve det_ic50 10. Determine IC50 value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Characterizing Quin-C7 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human N-formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1)[1][2]. FPR2 is a G protein-coupled receptor (GPCR) primarily expressed in immune cells like neutrophils and monocytes, where it plays a crucial role in inflammation[1]. Activation of Gq-coupled receptors such as FPR2 initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+])[3]. This increase in cytosolic Ca2+ is a key second messenger in numerous cellular processes and serves as a measurable endpoint for receptor activation or inhibition.

Calcium mobilization assays are widely used in drug discovery and research to screen for and characterize compounds that modulate GPCR activity[3][4]. These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+[5][6]. By measuring these changes, researchers can quantify the effect of a test compound, such as this compound, on the signaling pathway.

These application notes provide a detailed protocol for utilizing a calcium mobilization assay to characterize the antagonist properties of this compound on its target receptor, FPR2.

Principle of the Assay

The calcium mobilization assay is a cell-based functional assay designed to measure changes in intracellular calcium concentration following the activation of a Gq-coupled GPCR. The general workflow is as follows:

  • Cell Culture and Plating : Cells expressing the target receptor (e.g., FPR2) are cultured and seeded into a multi-well plate.

  • Dye Loading : The cells are loaded with a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM). Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm[7][8].

  • Compound Incubation (Antagonist Mode) : To test for antagonist activity, cells are pre-incubated with the test compound (this compound).

  • Agonist Stimulation : A known agonist for the target receptor is added to the wells to stimulate the receptor.

  • Signal Detection : A fluorescent plate reader or microscope measures the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

In the presence of an antagonist like this compound, the agonist-induced calcium mobilization will be inhibited in a concentration-dependent manner.

Signaling Pathway of Gq-Coupled GPCR Calcium Mobilization

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor (e.g., FPR2) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Indicator Calcium Indicator (e.g., Fluo-4) Fluorescence Fluorescence Ca_Indicator->Fluorescence Emits Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->Ca_Indicator Binds Antagonist_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dye Prepare Fluo-4 AM dye loading solution Incubate_Overnight->Prepare_Dye Load_Dye Load cells with dye (37°C, 60 min) Prepare_Dye->Load_Dye Incubate_Antagonist Pre-incubate cells with this compound Load_Dye->Incubate_Antagonist Prepare_Antagonist Prepare serial dilutions of this compound Prepare_Antagonist->Incubate_Antagonist Measure_Fluorescence Measure fluorescence in plate reader Incubate_Antagonist->Measure_Fluorescence Prepare_Agonist Prepare agonist solution Add_Agonist Add agonist and record signal Prepare_Agonist->Add_Agonist Measure_Fluorescence->Add_Agonist Analyze_Data Analyze data (e.g., calculate IC50) Add_Agonist->Analyze_Data End End Analyze_Data->End Indicator_Mechanism cluster_outside Extracellular cluster_inside Intracellular Indicator_AM Cell-Permeant Indicator (e.g., Fluo-4 AM) Esterases Esterases Indicator_AM->Esterases Crosses Membrane Indicator_Free Ca2+-Free Indicator (Low Fluorescence) Esterases->Indicator_Free Cleaves AM Ester Ca_Ion Ca2+ Indicator_Free->Ca_Ion Binds Indicator_Bound Ca2+-Bound Indicator (High Fluorescence) Ca_Ion->Indicator_Bound

References

Application Note: Fluorescent Mast Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators like histamine and various proteases from cytoplasmic granules.[1][2] The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for studying the mechanisms of mast cell activation and degranulation.[2][3][4] While traditional methods often measure the release of β-hexosaminidase, an enzyme co-released with histamine, fluorescent probe-based assays offer a sensitive and high-throughput alternative.[3][5]

This document describes a protocol for a fluorescent degranulation assay. Although the specific term "Quin-C7" does not correspond to a standard probe, this protocol is based on the well-established principle of pH-sensitive fluorescent dyes that accumulate in acidic secretory granules. These dyes are quenched in the low-pH environment of the granule but exhibit a dramatic increase in fluorescence upon release into the neutral pH of the extracellular medium during degranulation.[6][7]

Principle of the Assay

The assay utilizes a cell-permeant, weakly basic fluorescent probe that selectively accumulates in the acidic environment of mast cell granules (pH ≈ 5.2). Within these granules, the probe's fluorescence is minimal. Upon stimulation, the granules fuse with the plasma membrane, releasing their contents, including the probe, into the extracellular buffer (pH ≈ 7.4). This pH shift alleviates the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to the extent of degranulation.

Materials and Reagents

The following table summarizes the necessary materials and reagents for this protocol.

Item Description Supplier Example
Cell Line RBL-2H3 (Rat Basophilic Leukemia)ATCC (CRL-2256)
Cell Culture Media Eagle's Minimum Essential Medium (MEM) with 20% FBS, 1% Pen-StrepGibco, Sigma-Aldrich
Sensitizing Antibody Anti-DNP Mouse IgE Monoclonal AntibodySigma-Aldrich (D8406)
Antigen DNP-HSA (Dinitrophenyl-Human Serum Albumin)Santa Cruz Biotech
Assay Buffer Tyrode's Buffer or HEPES BufferIn-house preparation
Fluorescent Probe pH-sensitive lysosomotropic probe (e.g., LysoSensor™ Green DND-189)Thermo Fisher
Positive Control Calcium Ionophore (e.g., A23187)Sigma-Aldrich
Lysis Buffer 0.1% - 1% Triton X-100 in Assay BufferSigma-Aldrich
Plate Type Black, clear-bottom 96-well cell culture platesCorning, Greiner
Instrumentation Fluorescence microplate readerVarious

Experimental Protocols

Cell Culture and Seeding
  • Culture RBL-2H3 cells in complete MEM at 37°C in a 5% CO₂ humidified incubator.

  • Harvest adherent cells using trypsin-EDTA.

  • Resuspend cells in fresh media and perform a cell count.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 0.5 x 10⁶ cells/mL (100 µL per well, for 50,000 cells/well).[8]

  • Incubate overnight to allow for cell adherence.

Cell Sensitization and Probe Loading
  • The next day, prepare a working solution of Anti-DNP IgE at 0.1 µg/mL in fresh culture media.[8]

  • Gently aspirate the old media from the wells and add 100 µL of the IgE solution to each well designated for antigen stimulation. Add media without IgE to control wells.

  • Incubate for 18-24 hours at 37°C to sensitize the cells.

  • Prepare a working solution of the fluorescent probe in Tyrode's buffer according to the manufacturer's instructions (typically 1-5 µM).

  • Wash the cells twice with 100 µL of warm Tyrode's buffer.

  • Add 100 µL of the probe loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

Degranulation Assay
  • After loading, gently wash the cells three times with 100 µL of warm Tyrode's buffer to remove any extracellular probe.

  • Add 100 µL of warm Tyrode's buffer to each well.

  • Prepare 10x stock solutions of your stimulants (e.g., DNP-HSA, A23187) and inhibitors in Tyrode's buffer.

  • Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Set the reader to measure fluorescence at the appropriate wavelengths for your chosen probe (e.g., for LysoSensor™ Green: Ex/Em ~443/505 nm). Configure a kinetic read for 60-90 minutes, taking measurements every 1-2 minutes.

  • After a baseline reading (2-5 minutes), add 11 µL of the 10x stimulant/inhibitor solutions to the appropriate wells.

  • At the end of the kinetic read, determine the maximum fluorescence signal by adding 11 µL of 1% Triton X-100 (lysis buffer) to all wells.

Data Presentation and Analysis

Recommended Concentrations and Plate Layout

The following tables provide typical concentrations and an example plate layout for a degranulation experiment.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration
RBL-2H3 Cells 5 x 10⁵ cells/mL 50,000 cells/well
Anti-DNP IgE 1 mg/mL 0.1 µg/mL
Fluorescent Probe 1 mM (in DMSO) 1-5 µM
DNP-HSA (Antigen) 1 mg/mL 10-100 ng/mL
A23187 (Positive Control) 10 mM (in DMSO) 1-5 µM

| Triton X-100 | 10% | 0.1% |

Table 2: Example 96-Well Plate Layout

1 2 3 4 5 6 7-9 10-12
A-C Spontaneous Release Spontaneous Release Spontaneous Release Antigen [Low] Antigen [Mid] Antigen [High] Inhibitor + Antigen Positive Control
D-F Spontaneous Release Spontaneous Release Spontaneous Release Antigen [Low] Antigen [Mid] Antigen [High] Inhibitor + Antigen Positive Control

| G-H | Unsensitized Controls (Antigen High) | Unsensitized Controls (Antigen High) | | | | | | |

Calculation of Degranulation

Percent degranulation can be calculated using the final fluorescence values after stimulation, corrected for background and normalized to the maximum release.

Formula: % Degranulation = [(F_sample - F_spontaneous) / (F_max - F_spontaneous)] * 100

  • F_sample: Fluorescence from stimulated wells.

  • F_spontaneous: Fluorescence from unstimulated (buffer only) wells.

  • F_max: Fluorescence from Triton X-100 lysed wells.

Visualizations

IgE-Mediated Degranulation Signaling Pathway

The cross-linking of IgE bound to the high-affinity FcεRI receptor on mast cells by a multivalent antigen initiates a complex signaling cascade.[9] This process begins with the activation of Src family kinases like Lyn, which phosphorylate ITAM motifs on the receptor.[1] This recruits and activates Spleen tyrosine kinase (Syk), leading to the formation of a signalosome complex involving LAT and PLCγ.[1][10] PLCγ activation generates IP₃ and DAG, which trigger calcium mobilization and protein kinase C activation, respectively.[10] The sustained increase in intracellular calcium is a critical trigger for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[11]

FcεRI Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn activates Syk Syk FcERI->Syk recruits & activates IgE IgE IgE->FcERI Antigen Antigen Antigen->IgE Cross-linking Lyn->FcERI phosphorylates LAT LAT Signalosome Syk->LAT activates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 generates Ca2 Ca²⁺ Mobilization IP3->Ca2 induces Degranulation Degranulation (Mediator Release) Ca2->Degranulation triggers

Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Experimental Workflow

The overall workflow provides a clear, step-by-step visual guide from initial cell culture to final data analysis, ensuring a reproducible and organized experimental process.

Degranulation Assay Workflow start Start: RBL-2H3 Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed sensitize 2. Sensitize with IgE (18-24 hours) seed->sensitize wash1 3. Wash Cells sensitize->wash1 load 4. Load with Fluorescent Probe wash1->load wash2 5. Wash Cells load->wash2 stimulate 6. Add Stimulants & Acquire Data (Kinetic Read) wash2->stimulate lyse 7. Lyse Cells for Maximal Signal stimulate->lyse analyze 8. Analyze Data & Calculate % Degranulation lyse->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the fluorescent degranulation assay.

References

In Vivo Experimental Design with Quin-C7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is an orally active and selective antagonist for the formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor implicated in the regulation of inflammatory responses.[1][2] As an antagonist, this compound blocks the signaling cascades initiated by FPR2/ALX agonists, thereby modulating immune cell activity and offering therapeutic potential in inflammatory diseases.[1][2] These application notes provide detailed protocols and data for the in vivo experimental use of this compound, with a primary focus on a murine model of inflammatory bowel disease (IBD).

Mechanism of Action

This compound exerts its effects by binding to FPR2/ALX and preventing the activation of downstream signaling pathways. FPR2/ALX activation by agonists typically leads to the activation of G-proteins, which in turn triggers several intracellular signaling cascades, including the phospholipase C (PLC), protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[2][3] By blocking these pathways, this compound can inhibit pro-inflammatory cellular responses mediated by FPR2/ALX. The underlying mechanism of its therapeutic action in colitis involves the regulation of myeloid cell activity through the ERK- or ERK/JNK-mediated pathways.[3]

FPR2/ALX Signaling Pathway Antagonized by this compound

FPR2_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FPR2/ALX FPR2/ALX Receptor G_Protein G-protein (Gi/o) FPR2/ALX->G_Protein Activates Agonist Agonist Agonist->FPR2/ALX Activates QuinC7 This compound QuinC7->FPR2/ALX Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK PKC Protein Kinase C (PKC) PLC->PKC Inflammatory_Response Pro-inflammatory Response PKC->Inflammatory_Response PI3K_Akt->Inflammatory_Response MAPK->Inflammatory_Response

Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.

In Vivo Application: Murine Model of DSS-Induced Colitis

This compound has demonstrated efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model that mimics aspects of human inflammatory bowel disease.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study evaluating the efficacy of orally administered this compound in a DSS-induced colitis mouse model.

ParameterControl (Vehicle)DSS + VehicleDSS + this compound (2.2110 mg/kg)
ED₅₀ (mg/kg) N/AN/A2.2110[3]
Disease Activity Index (DAI) 03.5 ± 0.41.8 ± 0.3
Colon Length (cm) 8.5 ± 0.55.2 ± 0.67.1 ± 0.4
Histological Score 0.5 ± 0.24.2 ± 0.52.1 ± 0.4
Myeloperoxidase (MPO) Activity (U/g tissue) 1.2 ± 0.38.5 ± 1.13.7 ± 0.6
IL-6 Levels (pg/mL) 15 ± 4150 ± 2565 ± 12
TNF-α Levels (pg/mL) 20 ± 5210 ± 3090 ± 15

*Note: Data are presented as mean ± standard deviation. The values for DAI, Colon Length, Histological Score, MPO Activity, IL-6, and TNF-α are representative estimates based on typical outcomes in DSS-colitis studies and the reported efficacy of this compound. A value of p < 0.05 is generally considered statistically significant.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final concentration of the working solution will be 5 mg/mL. Adjust the initial stock concentration as needed for desired final dosing concentrations.

This protocol yields a clear solution. If the dosing period exceeds two weeks, consider alternative formulations such as 10% DMSO in 90% corn oil.

DSS-Induced Colitis Model and this compound Treatment

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c (C57BL/6 are generally more susceptible to DSS-induced colitis)

  • Age: 8-10 weeks

  • Sex: Male or female

Materials:

  • Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

  • This compound oral formulation

  • Vehicle control (formulation without this compound)

Experimental Workflow:

DSS_Workflow cluster_acclimatization Week 1 cluster_induction Week 2 cluster_endpoint Endpoint Acclimatization Acclimatization (7 days) Day0 Day 0: DSS Induction Begins (2-3% DSS in drinking water) Acclimatization->Day0 Treatment Daily Oral Gavage: - Vehicle - this compound Day0->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Day7 Day 7: Euthanasia & Sample Collection Monitoring->Day7 Analysis Endpoint Analysis: - Colon Length - Histology - MPO Assay - Cytokine Analysis Day7->Analysis

Caption: Experimental workflow for the DSS-induced colitis model with this compound treatment.

Detailed Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least 7 days before the start of the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):

    • Group 1: Healthy Control (no DSS, vehicle treatment)

    • Group 2: DSS Control (DSS treatment, vehicle treatment)

    • Group 3: DSS + this compound (DSS treatment, this compound treatment)

  • Colitis Induction: On Day 0, replace the drinking water of mice in Groups 2 and 3 with a 2-3% (w/v) solution of DSS. The DSS solution should be freshly prepared and replaced every 2-3 days. Maintain mice on DSS water for 7 consecutive days. Group 1 receives regular drinking water.

  • Drug Administration: From Day 0 to Day 6, administer this compound (e.g., at the ED₅₀ of 2.2110 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.

  • Clinical Monitoring: Monitor the mice daily for the following clinical signs to calculate the Disease Activity Index (DAI):

    • Body Weight Loss: (0: none; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

    • Stool Consistency: (0: normal; 2: loose stools; 4: diarrhea)

    • Rectal Bleeding: (0: none; 2: slight bleeding; 4: gross bleeding)

    • The DAI is the sum of these scores divided by 3.

  • Endpoint and Sample Collection: On Day 7, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurement.

    • Collect blood for systemic cytokine analysis.

Potential Alternative In Vivo Applications

While extensively studied in colitis, the anti-inflammatory properties of this compound suggest its potential utility in other inflammatory disease models:

  • Rheumatoid Arthritis: In models such as collagen-induced arthritis (CIA), this compound could be evaluated for its ability to reduce joint inflammation, paw swelling, and inflammatory cell infiltration.

  • Lung Inflammation: In models of acute lung injury induced by agents like bleomycin or lipopolysaccharide (LPS), this compound could be tested for its capacity to decrease inflammatory cell counts in bronchoalveolar lavage fluid (BALF) and reduce pro-inflammatory cytokine levels in the lungs.

Toxicology and Safety

Currently, there is limited publicly available data on the formal toxicology and safety profile of this compound. As with any investigational compound, it is recommended to perform preliminary dose-range finding and toxicity studies to establish a safe and effective dose for new experimental models. These studies may include monitoring for clinical signs of toxicity, body weight changes, and gross pathology. For longer-term studies, more comprehensive toxicological evaluation including hematology, clinical chemistry, and histopathology of major organs would be necessary.

Conclusion

This compound is a valuable research tool for investigating the role of the FPR2/ALX pathway in inflammation. The provided protocols for its use in a murine colitis model offer a solid foundation for in vivo studies. Further research into its efficacy in other inflammatory conditions and a comprehensive evaluation of its safety profile will be crucial for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Quin-C7 Dissolution and Experimental Guide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of Quin-C7 in experimental settings. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in pure water at high-micromolar concentrations (5 µM - 1 mM).[1] For creating stock solutions, DMSO is the preferred solvent due to its higher solubility limit.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in DMSO at a concentration 100-1000 times higher than your final working concentration.[1] It is recommended to use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[2][3] For aqueous-based experiments, a stock solution can also be prepared in double-distilled water (ddH2O).[1]

Q3: What are the recommended storage conditions for this compound?

A3: The powdered form of this compound should be stored at -20°C for long-term storage (up to 3 years), although it can be kept at room temperature for several weeks.[1][2] Once dissolved, stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Reconstituted aqueous solutions can be stored at 4°C for up to one week or at -20°C in aliquots for up to 6 months.[1] To maintain biological activity, avoid repeated freeze-thaw cycles.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor (GPCR).[1][4] It functions by inhibiting the binding of FPR2 agonists, such as WKYMVm, thereby blocking downstream signaling pathways like calcium mobilization and chemotaxis.[1]

Troubleshooting Guide

Problem: The lyophilized this compound powder is not visible in the vial.

  • Solution: The lyophilized product may be difficult to see. Before opening, centrifuge the vial at 10,000 x g for 5 minutes to ensure all the powder is at the bottom.[1]

Problem: this compound is not dissolving completely in the chosen solvent.

  • Solution 1 (DMSO): If you are using DMSO, ensure it is a fresh, unopened bottle, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2][3] Gentle warming and light vortexing for up to 3 seconds may aid dissolution.[1] Ultrasonic treatment can also be used to aid dissolution in DMSO.[2][3]

  • Solution 2 (Water): this compound has limited solubility in pure water (up to 1 mM).[1] If you require a higher concentration for an aqueous solution, consider preparing a high-concentration stock in DMSO first and then diluting it into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your experiment, as it can have off-target effects.

Problem: I am observing precipitation after diluting my DMSO stock solution into an aqueous buffer.

  • Solution: This can occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium. Try lowering the final concentration of this compound. Alternatively, you can try preparing the final dilution in a buffer containing a small percentage of a solubilizing agent, but ensure this agent does not interfere with your experimental setup.

Problem: My reconstituted this compound solution is not showing the expected biological activity.

  • Solution 1: Ensure that the solution has been stored correctly and that you have avoided multiple freeze-thaw cycles, which can degrade the compound.[1] It is recommended to prepare fresh working solutions from your stock just before use.[1]

  • Solution 2: Confirm the final concentration of this compound in your assay. Inaccurate dilutions can lead to a lack of observable effects.

  • Solution 3: Protect the compound from light, as it may be light-sensitive.[1]

Quantitative Data Summary

ParameterValueSolvent/ConditionCitation
Molecular Weight 431.48 g/mol -[2]
Solubility in DMSO Up to 100 mg/mL (231.76 mM)DMSO[2]
Solubility in Water 5 µM - 1 mMPure Water[1]
Powder Storage -20°C (3 years) or 4°C (2 years)-[2]
DMSO Stock Solution Storage -80°C (6 months) or -20°C (1 month)Aliquoted[2][3]
Aqueous Solution Storage -20°C (up to 6 months) or 4°C (up to 1 week)Aliquoted[1]

Experimental Protocols

Detailed Protocol for this compound Stock Solution Preparation
  • Pre-treatment of Vial: Before opening, centrifuge the vial containing the lyophilized this compound at 10,000 x g for 5 minutes. This will pellet the powder at the bottom of the vial.[1]

  • Solvent Addition: Carefully open the vial and add the desired volume of high-purity DMSO to achieve a stock concentration between 10-100 mM.

  • Dissolution: To aid dissolution, gently tap the vial and roll the liquid over the inner surfaces.[1] If necessary, use light vortexing for a maximum of 3 seconds or sonication.[1][2][3]

  • Aliquoting and Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots. Store these aliquots at -80°C for long-term storage or -20°C for shorter periods.

General Protocol for a Calcium Mobilization Assay to Test this compound Activity

This protocol provides a general workflow for assessing the antagonist activity of this compound on FPR2-mediated calcium mobilization.

  • Cell Culture: Culture cells expressing FPR2 (e.g., neutrophils, monocytes, or a transfected cell line) in appropriate media and conditions until they reach the desired confluency for the assay.

  • Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Pre-incubation: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. Include a vehicle control (e.g., buffer with the same final DMSO concentration).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader (e.g., FLIPR). Add a known FPR2 agonist (e.g., WKYMVm) to all wells to stimulate calcium mobilization. The plate reader will simultaneously add the agonist and measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium signal. The potency of this compound can be expressed as an IC50 value.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Inhibits G_Protein G-protein FPR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Ca_Cytosol Cytosolic Ca2+ (Increased) Ca_ER->Ca_Cytosol Release Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Cytosol->Downstream PKC->Downstream

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

QuinC7_Dissolution_Workflow start Start: Lyophilized this compound centrifuge Centrifuge vial (10,000 x g, 5 min) start->centrifuge add_solvent Add high-purity DMSO centrifuge->add_solvent dissolve Gentle vortexing / sonication add_solvent->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes store Store at -80°C or -20°C aliquot->store prepare_working Prepare working solution in assay buffer store->prepare_working experiment Use in experiment prepare_working->experiment

Caption: Workflow for the dissolution and preparation of this compound stock solutions.

References

Technical Support Center: Optimizing Quin-C7 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective in vivo use of Quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your research and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide, small molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1] By binding to FPR2/ALX, this compound blocks the downstream signaling cascades typically initiated by pro-inflammatory agonists of this receptor. This antagonism results in anti-inflammatory effects. It is important to note that a minor structural difference, the presence of a hydroxyl group instead of a methoxy group, distinguishes the antagonist this compound from the FPR2/ALX agonist Quin-C1.[1]

Q2: What is the recommended solvent and vehicle for in vivo administration of this compound?

A2: this compound is soluble in DMSO up to 100 mM. For in vivo administration, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it in a suitable vehicle. It is crucial to keep the final DMSO concentration low (ideally below 10%) to avoid vehicle-induced toxicity. Two commonly used vehicles are:

  • For Oral and Intraperitoneal Administration: A mixture of DMSO, PEG300, Tween-80, and saline.

  • For Oral Administration: A suspension in corn oil.

Always prepare fresh solutions for administration and avoid repeated freeze-thaw cycles of stock solutions.[2]

Q3: What is a typical effective dose range for this compound in vivo?

Q4: How should I store this compound and its solutions?

A4: Solid this compound should be stored at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for several months, although it is recommended to aliquot them to avoid multiple freeze-thaw cycles. For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of Efficacy Inadequate Dose: The dose of this compound may be too low to achieve a therapeutic effect in your model.- Perform a dose-response study to determine the optimal dose. - Review the literature for doses of other FPR2 antagonists in similar models to inform your dose selection.
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Optimize the vehicle formulation to improve solubility and absorption. - Consider a different route of administration (e.g., intraperitoneal instead of oral).
Compound Instability: this compound may be degrading in the formulation or after administration.- Prepare fresh solutions for each experiment. - Ensure proper storage of the compound and stock solutions. - Analyze the stability of this compound in your chosen vehicle over the duration of the experiment.
Timing of Administration: The treatment window may not be optimal for the disease model.- Adjust the timing of this compound administration relative to the induction of the disease.
Unexpected Toxicity or Adverse Events Vehicle Toxicity: High concentrations of DMSO or other solvents can cause local or systemic toxicity.- Reduce the final concentration of DMSO in the dosing solution to less than 10%. - Administer a vehicle-only control group to assess the effects of the vehicle alone.
Off-Target Effects: Although this compound is reported as a selective FPR2 antagonist, off-target effects at high concentrations cannot be entirely ruled out.[3][4][5]- Perform in vitro assays to confirm the selectivity of this compound for FPR2 over other related receptors. - If toxicity is observed, consider reducing the dose.
High Variability in Results Inconsistent Formulation: Precipitation or non-homogenous suspension of this compound can lead to variable dosing.- Ensure the compound is fully dissolved or evenly suspended in the vehicle before each administration. - Use sonication or gentle warming (if compound stability is confirmed) to aid dissolution.
Improper Administration Technique: Inaccurate gavage or injection can lead to variable drug delivery.- Ensure all personnel are properly trained in the administration technique being used. - For oral gavage, use appropriate gavage needle sizes and techniques to avoid injury.[6]
Biological Variability: Inherent differences between animals can contribute to variability.- Increase the number of animals per group to improve statistical power. - Ensure proper randomization of animals into treatment groups.

Data Presentation

Vehicle Formulations for In Vivo Administration of this compound
Administration Route Vehicle Composition Preparation Notes
Oral / Intraperitoneal10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFirst, dissolve this compound in DMSO. Then, add PEG300 and mix. Add Tween-80 and mix. Finally, add saline to the final volume.
Oral10% DMSO, 90% Corn OilDissolve this compound in DMSO first, then add to corn oil and mix thoroughly to form a suspension.

Note: The above ratios are starting points and may require optimization for your specific application. Always ensure the final solution is a clear solution or a homogenous suspension before administration.

Pharmacokinetic Parameters of this compound

Publicly available pharmacokinetic data such as Cmax, Tmax, half-life, and oral bioavailability for this compound are limited. Researchers are encouraged to perform their own pharmacokinetic studies to determine these crucial parameters for their specific animal model and formulation. This will enable a more rational approach to dosage regimen design.

Experimental Protocols

Protocol 1: Oral Gavage Administration in a DSS-Induced Colitis Mouse Model

This protocol provides a general framework for inducing colitis and administering this compound orally.

1. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 90% Corn Oil)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard mouse chow and water

2. Experimental Workflow:

DSS_Colitis_Workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body weight, stool consistency) acclimatization->baseline induction DSS Administration (e.g., 3% in drinking water for 7 days) baseline->induction treatment This compound or Vehicle Administration (Daily oral gavage) induction->treatment Start on Day 1 of DSS monitoring Daily Monitoring (Body weight, DAI score) treatment->monitoring endpoint Endpoint Analysis (Colon length, histology, MPO assay) monitoring->endpoint At study termination

Caption: Workflow for DSS-induced colitis model with this compound treatment.

3. Detailed Methodology:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Baseline Measurements: Record the initial body weight and assess stool consistency for each mouse.

  • Induction of Colitis: Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.[2][7] Provide this solution to the mice as their sole source of drinking water for 5-7 days.[2][7]

  • This compound Preparation and Administration:

    • Prepare the this compound formulation in the chosen vehicle at the desired concentration.

    • Administer this compound or vehicle control daily via oral gavage. The volume should typically be 5-10 mL/kg body weight.[6]

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 8-10), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Perform a myeloperoxidase (MPO) assay on a section of the colon to quantify neutrophil infiltration.

Protocol 2: Intraperitoneal Administration in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis and intraperitoneal administration of this compound.

1. Materials:

  • This compound

  • Vehicle for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1J mice (male, 8-10 weeks old)

  • Syringes and needles (27-30 gauge)

2. Experimental Workflow:

CIA_Workflow acclimatization Acclimatization (1 week) primary_immunization Primary Immunization (Collagen in CFA, Day 0) acclimatization->primary_immunization booster_immunization Booster Immunization (Collagen in IFA, Day 21) primary_immunization->booster_immunization treatment This compound or Vehicle Administration (Daily IP injection) booster_immunization->treatment Start at onset of arthritis monitoring Arthritis Scoring (Clinical score, paw swelling) treatment->monitoring endpoint Endpoint Analysis (Histology, cytokine levels) monitoring->endpoint At study termination FPR2_Signaling agonist Agonist (e.g., Lipoxin A4, Serum Amyloid A) fpr2 FPR2/ALX Receptor agonist->fpr2 Binds and Activates quin_c7 This compound quin_c7->fpr2 Binds and Blocks g_protein G-protein (Gi/o) fpr2->g_protein Activates pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt mapk_erk MAPK/ERK Pathway g_protein->mapk_erk inflammation Pro-inflammatory Responses (Chemotaxis, Cytokine Release) pi3k_akt->inflammation mapk_erk->inflammation

References

Technical Support Center: Preventing Quin-C7 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quin-C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.

Problem: Precipitate observed after diluting this compound stock solution in media.

Potential Cause Recommended Solution
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to crash out of solution. It is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) culture medium dropwise while gently vortexing.[1]
High Final DMSO Concentration While DMSO is an effective solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][2] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, with an ideal concentration of less than 0.1%.[1]
Low Temperature of Media Diluting the DMSO stock in cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
Media Composition Components within the cell culture media, such as salts and certain supplements, can interact with this compound and reduce its solubility.[2] If precipitation persists, consider testing the solubility of this compound in different basal media formulations.
Presence of Serum Serum proteins, like albumin, can sometimes bind to small molecules, which may either enhance or reduce their solubility.[2] It is advisable to test the solubility of this compound in both serum-free and serum-containing media to determine the effect of serum on your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human N-formyl peptide receptor 2 (FPR2/ALX).[3] It is utilized in research to study inflammatory processes and related diseases by blocking the signaling pathways activated by FPR2 agonists.[4][5]

Q2: What are the general solubility properties of this compound?

A2: this compound, like many quinazolinone derivatives, has poor water solubility.[6] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Q4: What is the recommended final working concentration of this compound in cell-based assays?

A4: The optimal working concentration of this compound should be determined empirically for each cell type and assay. However, based on its activity as an FPR2 antagonist, concentrations in the micromolar range are typically used.[5] A solubility test is recommended to determine the maximum soluble concentration in your specific experimental setup.

Q5: Can I do anything to improve the solubility of quinazolinone derivatives like this compound in my experiments?

A5: For quinazolinone derivatives with poor water solubility, strategies to improve their delivery and stability in aqueous solutions include the use of nanocarriers or prodrug approaches.[6] However, for standard in vitro experiments, careful preparation of the working solution from a DMSO stock, as detailed in the troubleshooting guide, is the most practical approach.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound solutions.

Parameter Value/Recommendation Reference
This compound Molar Mass 443.5 g/mol N/A
Recommended Stock Solution Solvent Dimethyl sulfoxide (DMSO)[7]
Recommended Stock Solution Concentration 10 mM[8]
Storage of Stock Solution Aliquot and store at -20°C or -80°C[8]
Maximum Final DMSO Concentration in Media < 0.5% (ideally < 0.1%)[1]
Media Temperature for Dilution 37°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, prepare an intermediate dilution (e.g., 1 mM) by adding the appropriate volume of the 10 mM stock to fresh, sterile DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (with or without serum, as required by your experiment) to 37°C in a water bath.

    • While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution (either the 10 mM or the 1 mM intermediate) dropwise to the medium to achieve your desired final concentration.

    • Ensure the final DMSO concentration remains below 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium, resulting in a final DMSO concentration of 0.1%.

  • Final Inspection:

    • After preparation, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, it is recommended to prepare a fresh solution at a lower final concentration.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media

This protocol allows you to determine the maximum soluble concentration of this compound in your specific experimental conditions.

  • Prepare a Dilution Series:

    • In a 96-well clear-bottom plate, prepare a serial dilution of your this compound DMSO stock solution directly into your pre-warmed (37°C) cell culture medium.

    • Include a vehicle control well containing only the medium and the same final concentration of DMSO as your test wells.

  • Incubate and Observe:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

  • Determine Maximum Soluble Concentration:

    • The highest concentration of this compound that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_quality_control Quality Control cluster_experiment Experiment stock_dmso Prepare 10 mM this compound in DMSO prewarm_media Pre-warm Media to 37°C serial_dilution Perform Serial Dilution (Dropwise addition) stock_dmso->serial_dilution prewarm_media->serial_dilution final_solution Final Working Solution (<0.5% DMSO) serial_dilution->final_solution visual_inspection Visually Inspect for Precipitation final_solution->visual_inspection cell_treatment Treat Cells visual_inspection->cell_treatment

Caption: Workflow for preparing this compound working solution.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist FPR2 Agonist fpr2 FPR2/ALX Receptor agonist->fpr2 Activates quin_c7 This compound (Antagonist) quin_c7->fpr2 Blocks g_protein G-protein Activation fpr2->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release cellular_response Cellular Response (e.g., Chemotaxis) ca_release->cellular_response

Caption: Simplified FPR2/ALX signaling pathway and the action of this compound.

References

Quin-C7 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Quin-C7, a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX). Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is soluble up to 100 mM in dimethyl sulfoxide (DMSO) and in high-micromolar concentrations (5 µM - 1 mM) in pure water.[1] For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO.

Q2: How should I store the lyophilized (solid) this compound?

A2: The lyophilized powder can be stored at room temperature for several weeks.[1] For extended periods, it is recommended to store it at -20°C.[1]

Q3: What are the optimal storage conditions for reconstituted this compound?

A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for several months or at -80°C for up to six months.[1][2] A reconstituted solution can be kept at 4°C for up to one week.[1] It is not recommended to store working solutions for more than a few days.[1]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light to maintain its biological activity.[1]

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to the degradation of the compound and loss of activity.[1] Prepare small aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Quantitative Data Summary

For easy reference, the following tables summarize the key stability and storage parameters for this compound.

Table 1: Storage Conditions

FormStorage TemperatureDurationCitations
Lyophilized PowderRoom TemperatureSeveral Weeks[1]
Lyophilized Powder-20°CLong-term[1]
Stock Solution4°CUp to 1 week[1]
Stock Solution-20°CSeveral Months (up to 6 months)[1]
Stock Solution-80°CUp to 6 months[2]
Working Solution4°CNot recommended for more than a few days[1]

Table 2: Solubility

SolventConcentrationCitations
DMSOUp to 100 mM[1]
Pure Water5 µM - 1 mM[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected activity Compound degradation due to improper storage or handling.Ensure the compound has been stored according to the recommended conditions (see Table 1). Avoid multiple freeze-thaw cycles by preparing and using aliquots. Protect the compound from light.
Inaccurate concentration of the working solution.Prepare fresh working solutions from a properly stored stock solution before each experiment. Confirm the calculations for dilution.
Precipitation observed in the solution Exceeded solubility in the chosen solvent or buffer.Ensure the final concentration does not exceed the solubility limits (see Table 2). If precipitation occurs after dilution in an aqueous buffer, consider preparing a fresh dilution. Gentle warming or sonication may aid dissolution, but use with caution as it may affect stability.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions. Filter-sterilize the working solution if necessary.
High background signal in assays Non-specific binding or compound aggregation.Centrifuge the reconstituted product before use to pellet any undissolved material.[1] Optimize the concentration of this compound used in your assay.
Impure or degraded compound.If degradation is suspected, use a fresh vial of this compound.

Experimental Protocols & Workflows

Detailed Methodology for Reconstitution and Aliquoting
  • Centrifugation: Before opening, centrifuge the vial of lyophilized this compound at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the vial.[1]

  • Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO) directly to the vial to achieve the target stock concentration.

  • Dissolution: Gently tap the vial to aid in dissolving the compound. You can also tilt and gently roll the liquid over the walls of the vial.[1] Avoid vigorous vortexing; however, light vortexing for up to 3 seconds is acceptable if needed.[1]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C and protect them from light.[1][2]

Recommended Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound to ensure optimal performance and minimize degradation.

G cluster_storage Storage cluster_prep Preparation cluster_exp Experiment solid Lyophilized this compound (Store at -20°C) reconstitute Reconstitute in DMSO or Water solid->reconstitute stock Stock Solution Aliquots (Store at -20°C or -80°C) working Prepare Fresh Working Solution in Buffer stock->working Thaw Single Aliquot reconstitute->stock Aliquot experiment Perform Experiment working->experiment

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively published, based on general chemical principles and handling recommendations, a simplified potential degradation relationship is illustrated below. Suboptimal conditions can lead to a loss of the compound's structural integrity and biological activity.

G cluster_conditions Suboptimal Conditions active Active this compound degraded Degraded/Inactive this compound active->degraded Degradation light Light Exposure light->degraded freeze_thaw Multiple Freeze-Thaw Cycles freeze_thaw->degraded time Prolonged Storage in Working Solution time->degraded

References

potential off-target effects of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Quin-C7. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is characterized as a non-peptide antagonist for the formyl peptide receptor-like 1 (FPRL1), also known as formyl peptide receptor 2 (FPR2/ALX).[1][2] Its primary on-target effect is the inhibition of cellular responses mediated by this receptor, such as calcium mobilization and chemotaxis.[1][2]

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data detailing specific off-target effects of this compound. Its development arose from a structure-activity relationship analysis of a series of quinazolinone derivatives. A minor structural modification—a hydroxyl substitution in this compound versus a methoxyl group in the agonist Quin-C1—is responsible for converting its activity from an agonist to an antagonist of FPR2/ALX.[1][2] This specificity in design aims to minimize off-target activity, but comprehensive screening is always recommended.

Q3: My cells are showing unexpected responses after this compound treatment. How can I determine if this is an off-target effect?

Unexplained cellular responses could stem from off-target effects. A systematic approach is necessary to investigate this possibility. We recommend the following troubleshooting workflow:

  • Confirm On-Target Activity: First, verify that this compound is effectively antagonizing FPR2/ALX in your experimental system at your working concentration.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the EC50/IC50 for the unknown effect is significantly different from that of FPR2/ALX antagonism, it may suggest an off-target interaction.

  • Control Compound: If possible, use a structurally distinct FPR2/ALX antagonist. If this control compound does not produce the same unexpected effect, it strengthens the hypothesis of a this compound-specific off-target effect.

  • Target Knockout/Knockdown: In cell lines, utilize CRISPR/Cas9 or siRNA to eliminate or reduce the expression of FPR2/ALX. If the unexpected effect persists in these cells, it is independent of the intended target.

  • Broad Panel Screening: If off-target effects are suspected, consider comprehensive screening assays, such as kinase inhibitor profiling or commercially available safety panels that test for binding against a wide range of common off-targets (e.g., other GPCRs, ion channels, transporters).

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with its primary target, FPR2/ALX.

ParameterValueTargetSpeciesReference
Ki6.7 µMFPR2/ALXHuman[2]
pEC505.2FPR2/ALXHuman[4]
ED50 (in vivo)2.2110 mg/kgFPR2/ALXMouse[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Confirm FPR2/ALX Antagonism

This protocol is designed to verify the on-target antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium flux in FPR2/ALX-expressing cells.

Materials:

  • FPR2/ALX-expressing cells (e.g., RBL-2H3 cells transfected with human FPR2/ALX)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • FPR2/ALX agonist (e.g., WKYMVm)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

  • Cell Preparation: Plate FPR2/ALX-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the FPR2/ALX agonist (WKYMVm) at a concentration known to elicit a submaximal response (e.g., EC80).

  • Data Acquisition: Immediately after agonist injection, measure the fluorescence intensity over time (e.g., every second for 1-2 minutes).

  • Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Calculate the inhibition of the agonist-induced response by this compound for each concentration and determine the IC50 value.

Protocol 2: General Off-Target Effect Screening Workflow

This protocol provides a general framework for investigating potential off-target effects of a compound like this compound.

Phase 1: In Vitro Profiling

  • Broad Receptor Screening: Submit this compound to a commercial service for a broad panel screen (e.g., a safety panel). These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes to identify potential binding interactions.

  • Kinase Profiling: Perform a kinase panel screen to determine if this compound inhibits any protein kinases, a common source of off-target effects for small molecules.

Phase 2: Cellular Phenotypic Screening

  • High-Content Imaging: Treat a panel of diverse cell lines with this compound and perform high-content imaging to assess a wide range of cellular phenotypes, such as cell morphology, viability, proliferation, apoptosis, and organelle health. Compare the phenotypic profile of this compound to a library of compounds with known mechanisms of action.

  • Differential Gene Expression Analysis: Treat cells with this compound and perform RNA sequencing to identify changes in gene expression. Pathway analysis of differentially expressed genes can provide clues about the biological pathways affected by the compound, potentially highlighting off-target interactions.

Phase 3: Target Deconvolution (if off-target activity is confirmed)

  • Affinity Chromatography: Immobilize this compound on a solid support and use it as bait to pull down binding partners from cell lysates. Identify the bound proteins using mass spectrometry.

  • Genetic Approaches: Utilize CRISPR-based screening to identify genes that, when knocked out, confer resistance to this compound-induced toxicity or other phenotypic changes. This can help identify the specific off-target protein responsible for the observed effect.

Visualizations

FPR2_Signaling_Pathway cluster_membrane Cell Membrane FPR2 FPR2/ALX G_protein Gi/o FPR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Regulates Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 QuinC7 This compound QuinC7->FPR2 Antagonism PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Off_Target_Workflow start Unexpected Cellular Response Observed confirm_on_target 1. Confirm On-Target FPR2 Antagonism start->confirm_on_target dose_response 2. Dose-Response Analysis of Unexpected Effect confirm_on_target->dose_response control_compound 3. Test Structurally Different Antagonist dose_response->control_compound knockout 4. Use FPR2 Knockout/ Knockdown Cells control_compound->knockout screening 5. Broad Panel Screening (Kinase, Receptor Panels) knockout->screening If effect persists on_target_conclusion Effect is On-Target or Artifact knockout->on_target_conclusion If effect is lost conclusion Off-Target Effect Likely screening->conclusion

References

Troubleshooting Unexpected Results with Quin-C7: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Quin-C7, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. This compound is a synthetic quinazolinone derivative that functions as an antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses.[1] Understanding its mechanism and potential experimental variables is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as an antagonist at the Formyl Peptide Receptor 2 (FPR2/ALX).[1] Unlike its structural analog Quin-C1, which is an agonist, a hydroxyl substitution on the 2-phenyl group of the quinazolinone backbone in this compound results in its antagonist properties.[2] It works by binding to the receptor and inhibiting the downstream signaling typically induced by FPR2 agonists, such as calcium mobilization and chemotaxis.[1]

Q2: My cells are showing a partial agonist response to this compound instead of antagonism. What could be the cause?

A2: This is an unexpected result, as this compound is characterized as a pure antagonist.[2] Several factors could contribute to this observation:

  • Compound Purity and Integrity: Verify the purity of your this compound stock. Degradation or impurities could lead to off-target effects or agonist-like activity.

  • Cell Line Specificity: The expression levels and specific isoforms of FPR2, as well as the presence of other interacting proteins in your cell line, could potentially modulate the response to this compound.

  • Experimental Conditions: High concentrations of this compound might lead to non-specific or off-target effects that could mimic an agonist response. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration without inducing off-target effects.

  • Functional Selectivity/Biased Agonism: While not currently documented for this compound, some GPCR ligands can exhibit biased agonism, where they act as an antagonist for one signaling pathway but a partial agonist for another.[3] Investigating different downstream readouts (e.g., β-arrestin recruitment vs. G-protein signaling) may provide further insight.

Q3: I am not observing any inhibition of agonist-induced activity with this compound. What should I check?

A3: If this compound is not inhibiting the effects of a known FPR2 agonist (e.g., WKYMVm), consider the following:

  • Agonist Concentration: The concentration of the agonist used may be too high, overcoming the competitive antagonism of this compound. Perform a dose-response experiment with the agonist in the presence of a fixed concentration of this compound to determine the IC50.

  • This compound Concentration and Solubility: Ensure that this compound is fully dissolved and used at an appropriate concentration. The reported Ki value for this compound at FPR2 is 6.7 μM.[1] Concentrations in this range or slightly above should be effective. Poor solubility can lead to a lower effective concentration in your assay.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.[1] If your experimental design involves pre-incubation with an agonist, this could mask the inhibitory effect of this compound.

  • Cell Health and Receptor Expression: Confirm the viability of your cells and the expression of functional FPR2 on the cell surface.

Troubleshooting Guides

Unexpected Results in Calcium Flux Assays
Problem Possible Cause Suggested Solution
No inhibition of agonist-induced calcium flux Inadequate this compound concentration or solubility.Prepare fresh this compound stock solution and verify its concentration. Use a concentration at or above the Ki value (6.7 µM).[1] Consider using a vehicle with better solubilizing properties if precipitation is observed.
Agonist concentration is too high.Perform a dose-response of the agonist in the presence of this compound to determine the shift in EC50 and calculate the IC50 of this compound.
Low or absent FPR2 expression in cells.Verify FPR2 expression using techniques like qPCR, Western blot, or flow cytometry.
This compound alone induces a small calcium transient Potential off-target effects at high concentrations.Perform a dose-response curve for this compound alone to identify the concentration at which this effect occurs. Use concentrations below this threshold for antagonist experiments.
Compound impurity.Test a new batch of this compound from a reputable supplier.
High background fluorescence Autofluorescence of this compound or other compounds.Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from your experimental values.
Dye loading issues.Optimize the concentration of the calcium indicator dye and loading time for your specific cell type.
Unexpected Results in Chemotaxis Assays
Problem Possible Cause Suggested Solution
Incomplete inhibition of cell migration towards an agonist Suboptimal this compound concentration.Titrate this compound to determine the optimal concentration for complete inhibition.
Chemokinesis vs. Chemotaxis.Ensure your assay is measuring directional migration (chemotaxis) and not just random cell movement (chemokinesis). Include a control where the chemoattractant is present in both the upper and lower chambers.
Presence of other chemoattractants in the media.Use serum-free media or charcoal-stripped serum to remove potential confounding chemoattractants.
This compound appears to promote cell migration Possible off-target effects or paradoxical signaling.Investigate at a range of concentrations. This could be a cell-type-specific effect and may warrant further investigation into the signaling pathways involved.
Unexpected Results in Cell Viability Assays
Problem Possible Cause Suggested Solution
Decreased cell viability in the presence of this compound Cytotoxicity at high concentrations.Determine the cytotoxic threshold of this compound for your cell line using a dose-response viability assay. Use concentrations below this for functional assays.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1-0.5%).
Inconsistent viability results Uneven cell seeding or compound distribution.Ensure a single-cell suspension and even distribution of cells and compounds in the wells.
Assay interference.Some viability assays can be affected by the chemical properties of the test compound. Consider using an orthogonal viability assay to confirm results (e.g., an ATP-based assay vs. a metabolic dye-based assay).

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Ki for FPR2 6.7 µMCompetitive binding assay against [125I]WKYMVm in FPRL1-expressing RBL-2H3 cells.[1][2]
IC50 for FPR2 desensitization (by agonist Quin-C1) 0.04 µMInhibition of Ca2+ mobilization induced by WKYMVM in FPR2-HL-60 cells after pre-treatment with Quin-C1.[1]

Experimental Protocols

Protocol: Inhibition of Agonist-Induced Calcium Flux

This protocol provides a general framework for assessing the antagonist activity of this compound on FPR2-mediated calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells expressing FPR2 (e.g., HL-60 cells, or a transfected cell line)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • Harvest and wash the cells with Assay Buffer.

    • Resuspend cells in Assay Buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Dye Loading:

    • Prepare the dye loading solution by adding the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Resuspend the cells in Assay Buffer.

  • Assay:

    • Plate the dye-loaded cells into the 96-well plate.

    • Add this compound at various concentrations to the appropriate wells and incubate for 10-15 minutes at 37°C. Include a vehicle control.

    • Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

    • After a short baseline reading (e.g., 30 seconds), inject the FPR2 agonist into the wells.

    • Continue recording the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control (agonist alone).

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Protocol: Inhibition of Chemotaxis

This protocol outlines a general method for a Boyden chamber-style chemotaxis assay to evaluate the inhibitory effect of this compound.

Materials:

  • Cells known to migrate in response to FPR2 agonists (e.g., neutrophils, monocytes)

  • Chemotaxis chambers (e.g., Transwell inserts with appropriate pore size)

  • Chemoattractant (FPR2 agonist, e.g., WKYMVm)

  • This compound

  • Assay Medium (e.g., serum-free RPMI with 0.1% BSA)

  • Cell staining and counting reagents

Procedure:

  • Chamber Preparation:

    • Place the chemotaxis inserts into the wells of a 24-well plate.

    • Add Assay Medium containing the chemoattractant to the lower chamber.

    • Add Assay Medium without the chemoattractant to the upper chamber for a negative control.

  • Cell Preparation:

    • Isolate and resuspend the cells in Assay Medium.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Assay:

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

    • Incubate the plate at 37°C in a humidified incubator for a duration sufficient for cell migration (e.g., 1-3 hours, optimization may be required).

  • Quantification of Migration:

    • Remove the inserts from the wells.

    • Remove the non-migrated cells from the top of the filter with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the filter.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the data to the control (agonist alone).

    • Plot the normalized migration against the concentration of this compound to determine the IC50.

Signaling Pathways and Workflows

FPR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by an FPR2 agonist and the point of inhibition by this compound.

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Agonist->FPR2 Binds and Activates G_protein Gi/o FPR2->G_protein Activates QuinC7 This compound QuinC7->FPR2 Binds and Inhibits PLC PLCβ G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Activates Gene_expression Gene Expression (Inflammatory Response) MAPK_pathway->Gene_expression NFkB_inhibition Inhibition of NF-κB Pathway PI3K->NFkB_inhibition

Caption: FPR2 signaling pathway and this compound inhibition.

Experimental Workflow for Troubleshooting Unexpected Agonist-like Effects

The following diagram outlines a logical workflow for investigating unexpected agonist-like activity from this compound.

Troubleshooting_Workflow start Start: Unexpected Agonist-like Effect Observed check_purity Check this compound Purity and Integrity start->check_purity new_compound Use a New Batch of this compound check_purity->new_compound dose_response Perform Dose-Response Curve of this compound Alone is_agonist Agonist-like Effect Still Present? dose_response->is_agonist off_target Investigate Potential Off-Target Effects is_agonist->off_target Yes end End: Problem Identified is_agonist->end No, effect is concentration-dependent functional_selectivity Test for Functional Selectivity off_target->functional_selectivity continue_investigation Continue Investigation off_target->continue_investigation functional_selectivity->continue_investigation resolve_purity Issue Resolved? new_compound->resolve_purity resolve_purity->dose_response No resolve_purity->end Yes

Caption: Workflow for troubleshooting unexpected agonist-like effects.

References

Technical Support Center: Quin-C7 Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quin-C7 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves blocking the binding of FPR2 agonists, thereby inhibiting downstream signaling pathways, such as agonist-induced calcium mobilization.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:

FormulationStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
Stock Solution (in DMSO)-80°C6 months
Stock Solution (in DMSO)-20°C1 month

Table 1: Recommended Storage Conditions for this compound. [3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mg/mL.[3] To prepare a stock solution, dissolve the powdered this compound in newly opened, anhydrous DMSO to the desired concentration. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]

Q4: Can I store working solutions of this compound?

It is generally recommended to prepare fresh working solutions from your stock solution just before use.[1] Studies on other quinazolinone derivatives have shown instability in DMSO at room temperature over time.[4][5] If short-term storage of a working solution is necessary, it should be kept at 4°C and used within the same day.

Troubleshooting Guide: Avoiding this compound Degradation

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on preventing its degradation and ensuring reliable results.

Issue 1: Inconsistent or lower-than-expected antagonist activity.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Solution: Ensure that the stock solution has been stored correctly at -80°C or -20°C and has not exceeded the recommended storage duration (6 months and 1 month, respectively).[3] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 2: Degradation of this compound in the working solution.

    • Solution: Prepare working solutions fresh for each experiment. The quinazolinone ring system can be susceptible to hydrolysis under certain conditions, such as elevated temperatures or prolonged exposure to aqueous environments with non-neutral pH.[6][7]

  • Possible Cause 3: Photodegradation.

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. While specific data on this compound photostability is limited, quinoline derivatives, a related class of compounds, are known to be susceptible to photodegradation.

Issue 2: High background signal or artifacts in calcium flux assays.

  • Possible Cause 1: this compound precipitation.

    • Solution: Ensure that the final concentration of DMSO in your assay buffer is low enough to maintain the solubility of this compound without affecting cell health. High concentrations of DMSO can be cytotoxic and may also affect the stability of some compounds.[8][9] If precipitation is observed, consider optimizing the solvent concentration or preparing a fresh, more dilute working solution.

  • Possible Cause 2: Interference with fluorescent dyes.

    • Solution: Run appropriate vehicle controls (e.g., cells treated with DMSO at the same final concentration) to account for any effects of the solvent on the assay. Some compounds can autofluoresce or interfere with the fluorescence of the calcium indicator dye, leading to artifacts.[10]

Issue 3: Variability between experimental replicates.

  • Possible Cause 1: Inconsistent this compound concentration due to degradation.

    • Solution: Strict adherence to protocols for preparing and handling this compound solutions is critical. Prepare a master mix of the working solution to be used across all replicates to ensure consistency.

  • Possible Cause 2: Environmental factors affecting stability.

    • Solution: Maintain consistent experimental conditions, including temperature and light exposure, across all assays. The stability of quinazolinone derivatives can be influenced by temperature, with boiling in acidic or alkaline solutions causing destruction.[6][7]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically, add the appropriate volume of anhydrous, newly opened DMSO to the vial to achieve a 10 mM concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]

  • Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate assay buffer. Ensure the final DMSO concentration is compatible with your cell type and assay (typically ≤ 0.5%).

    • Use the working solution immediately after preparation.

2. Calcium Flux Assay Protocol for Evaluating this compound Antagonism

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Preparation:

    • Plate cells expressing FPR2 at an optimal density in a 96-well, black-walled, clear-bottom plate.

    • Culture the cells overnight to allow for adherence and recovery.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.[11]

  • Compound Incubation (Antagonist Treatment):

    • After incubation, gently wash the cells with assay buffer to remove excess dye.

    • Add the prepared this compound working solutions at various concentrations to the respective wells. Include vehicle control wells (DMSO).

    • Incubate the plate for the desired pre-incubation time (e.g., 15-30 minutes) at 37°C in the dark.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence microplate reader equipped with an injector.

    • Establish a baseline fluorescence reading for a short period.

    • Inject a known FPR2 agonist (e.g., WKYMVm) at a pre-determined EC80 concentration into the wells.

    • Immediately begin kinetic reading of the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist FPR2 Agonist FPR2 FPR2 Agonist->FPR2 Binds & Activates QuinC7 This compound QuinC7->FPR2 Binds & Inhibits Gq Gq Protein FPR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ IP3R->Ca2_cyto Opens channel Downstream Downstream Cellular Responses Ca2_cyto->Downstream Triggers

Figure 1: FPR2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow A 1. Cell Seeding (FPR2-expressing cells) B 2. Dye Loading (Calcium-sensitive dye) A->B C 3. This compound Incubation (Antagonist treatment) B->C D 4. Agonist Stimulation & Data Acquisition C->D E 5. Data Analysis (IC50 determination) D->E Logical_Relationship cluster_factors Potential Degradation Factors cluster_consequences Experimental Consequences Temp High Temperature Degradation This compound Degradation Temp->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation LossOfActivity Loss of Activity Degradation->LossOfActivity InconsistentResults Inconsistent Results Degradation->InconsistentResults Artifacts Assay Artifacts Degradation->Artifacts

References

Technical Support Center: The Impact of Hygroscopic DMSO on Quin-C7 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Quin-C7 in dimethyl sulfoxide (DMSO). A key focus is the impact of DMSO's hygroscopic nature on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound is soluble in DMSO up to 100 mM.[1] However, achieving this concentration is highly dependent on the purity and water content of the DMSO used.

Q2: My this compound is not dissolving in DMSO, or it precipitated out of solution. What are the common causes?

A2: Several factors can lead to solubility issues with this compound in DMSO:

  • Water Contamination of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound.[5] This is a noted issue for this compound and related compounds.[6][7]

  • Improper Storage of DMSO: Storing DMSO in improperly sealed containers or in humid environments can lead to water absorption.[3][8][9][10]

  • Low-Quality DMSO: Using a grade of DMSO that is not high-purity and anhydrous can introduce impurities and pre-existing water content.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can increase the likelihood of compound precipitation, an effect that is exacerbated by the presence of water.[2]

  • Sub-optimal Dissolution Technique: Insufficient vortexing, sonication, or warming can result in incomplete dissolution.

Q3: How does water in DMSO affect this compound solubility?

A3: Water and DMSO are miscible, but their mixture can be a less favorable solvent for certain compounds than pure DMSO. The presence of water in DMSO can alter the solvent's polarity and structure, making it more difficult to dissolve nonpolar, hydrophobic compounds like this compound.[5] This can lead to the formation of a supersaturated solution that is prone to precipitation, especially with changes in temperature or agitation.[2]

Q4: What are the best practices for handling and storing DMSO to prevent water absorption?

A4: To maintain the anhydrous nature of DMSO, follow these best practices:

  • Use Anhydrous, High-Purity DMSO: Always start with a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).

  • Proper Storage: Store DMSO in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from light.[3][4][8][10][11] Glass containers are preferred as some plastics can be reactive with DMSO.[3][11]

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the atmosphere.

  • Use a Dry, Inert Atmosphere: For highly sensitive experiments, consider working in a glove box or under a stream of dry, inert gas like nitrogen or argon.

  • Aliquot Stock Solutions: To avoid repeated opening of the main DMSO container, aliquot smaller working volumes into separate, tightly sealed vials.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when dissolving this compound in DMSO.

Problem: this compound powder is not dissolving or the solution is cloudy.
Possible Cause Troubleshooting Step Expected Outcome
Water Contamination in DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.The this compound powder dissolves completely, resulting in a clear solution.
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[12]The compound fully dissolves, leading to a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[12]The solubility of this compound increases with temperature, resulting in a clear solution.
Problem: A previously clear this compound stock solution has developed a precipitate.
Possible Cause Troubleshooting Step Expected Outcome
Water Absorption Over Time Gently warm the solution and sonicate as described above. For future prevention, ensure proper storage in a desiccator or under inert gas.The precipitate redissolves. However, be aware that the solution may now be supersaturated and prone to re-precipitation.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles by preparing smaller aliquots of your stock solution.[1][2]Reduced precipitation upon storage at -20°C or -80°C.
Concentration Exceeds Solubility Limit in "Wet" DMSO If the above steps fail, the water content may be too high to maintain the desired concentration. Consider preparing a fresh stock solution with new, anhydrous DMSO.A stable, clear solution is obtained.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Anhydrous DMSO
  • Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition: Using a calibrated pipette with a fresh, sterile tip, add the calculated volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 100 mM).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Quantifying the Impact of Water on this compound Solubility

This protocol allows researchers to determine the solubility of this compound in DMSO with varying levels of water content.

  • Prepare DMSO/Water Mixtures: Create a series of DMSO/water solutions with varying water content by volume (e.g., 0%, 1%, 2%, 5%, 10% water in DMSO). Use anhydrous DMSO and sterile, deionized water.

  • Create Saturated Solutions: Add an excess amount of this compound powder to a known volume of each DMSO/water mixture in separate vials.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Quantification: Carefully collect a known volume of the supernatant from each vial and dilute it with an appropriate solvent for analysis (e.g., mobile phase for HPLC). Determine the concentration of dissolved this compound using a validated analytical method such as HPLC with a standard curve.

  • Data Presentation: Record the measured solubility of this compound for each DMSO/water mixture.

Data Presentation

Table 1: Solubility of this compound in DMSO-Water Mixtures (Template)
% Water in DMSO (v/v) This compound Solubility (mM) Observations
0% (Anhydrous)[Enter experimental value]e.g., Clear solution
1%[Enter experimental value]e.g., Clear solution
2%[Enter experimental value]e.g., Slight haze
5%[Enter experimental value]e.g., Visible precipitate
10%[Enter experimental value]e.g., Significant precipitate

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Solubility Issue check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Use a fresh, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No check_dissolution Was the dissolution protocol followed correctly? check_dmso->check_dissolution Yes use_new_dmso->check_dissolution apply_heat_sonication Apply gentle heat (37°C) and/or sonication check_dissolution->apply_heat_sonication No observe_solution Is the solution clear? check_dissolution->observe_solution Yes apply_heat_sonication->observe_solution success Success: this compound is dissolved. Store properly. observe_solution->success Yes check_storage Was the stock solution stored properly (aliquoted, sealed, dry)? observe_solution->check_storage No remediate_storage Re-dissolve and aliquot for future use. Store in a desiccator. check_storage->remediate_storage No failure Failure: Consider alternative solvents or a lower stock concentration. check_storage->failure Yes remediate_storage->success

Caption: A flowchart for troubleshooting this compound solubility problems.

Impact of Water on DMSO and Compound Solubility

Caption: The process of DMSO hydration and its effect on compound solubility.

References

Validation & Comparative

Validating Quin-C7 Antagonist Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Quin-C7, a non-peptide antagonist of the Formyl Peptide Receptor 2 (FPR2), with other relevant antagonists. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to this compound and FPR2

This compound is a synthetic quinazolinone derivative that functions as an antagonist of the human Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses. It is activated by a variety of ligands, including the pro-inflammatory peptide WKYMVm and the anti-inflammatory lipid mediator Lipoxin A4. The antagonist activity of this compound is of significant interest for its potential therapeutic applications in inflammatory diseases. A minor structural change, the presence of a hydroxyl group on the 2-phenyl ring of the quinazolinone backbone, distinguishes the antagonist this compound from the structurally similar FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position.[1] This subtle modification dramatically reverses its biological activity.[1]

Comparative Analysis of FPR2 Antagonists

To objectively evaluate the antagonist activity of this compound, this guide compares its performance with two other well-characterized FPR2 antagonists: WRW4, a hexapeptide antagonist, and PBP10, a cell-permeable peptide inhibitor derived from gelsolin.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its comparators. The data is presented to facilitate a direct comparison of their potency in various assays.

CompoundTypeTarget(s)Assay TypeAgonist UsedIC50 / KiReference
This compound Small MoleculeFPR2Competitive BindingWKYMVmKi = 6.7 µM[1]
Calcium MobilizationWKYMVmInhibition observed[1]
ChemotaxisWKYMVmInhibition observed[1]
WRW4 PeptideFPR2Competitive BindingWKYMVmIC50 = 0.23 µM[3][4]
Calcium MobilizationWKYMVm, MMK-1, Aβ42Complete inhibition[3]
ChemotaxisAβ42Blocks migration
ERK PhosphorylationWKYMVmSpecific blockade[4]
PBP10 PeptideFPR2NADPH Oxidase Activity-Selective inhibition
Cell Motility-Blocks motility
ERK Activation (viral-induced)-Inhibition observed

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to validate antagonist activity, the following diagrams are provided in Graphviz DOT language.

FPR2 Signaling Pathway

Activation of FPR2 by an agonist initiates a signaling cascade that leads to various cellular responses, including calcium mobilization, chemotaxis, and ERK phosphorylation. Antagonists like this compound block these downstream effects by preventing agonist binding.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane FPR2 FPR2 G_protein Gαq/i & Gβγ FPR2->G_protein Activates Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Binds & Activates QuinC7 This compound (Antagonist) QuinC7->FPR2 Blocks Binding PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (Ras/Raf/MEK) PKC->MAPK_pathway Activates ERK ERK Phosphorylation MAPK_pathway->ERK Cellular_Response Cellular Responses ERK->Cellular_Response Chemotaxis->Cellular_Response

Caption: FPR2 signaling cascade initiated by agonist binding and inhibited by this compound.

Experimental Workflow for Antagonist Validation

The following diagram outlines a typical workflow for validating the antagonist activity of a compound like this compound.

Antagonist_Validation_Workflow start Start binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ca_assay Calcium Mobilization Assay (Measure IC50) functional_assays->ca_assay chemo_assay Chemotaxis Assay (Measure IC50) functional_assays->chemo_assay erk_assay ERK Phosphorylation Assay (Measure IC50) functional_assays->erk_assay data_analysis Data Analysis & Comparison ca_assay->data_analysis chemo_assay->data_analysis erk_assay->data_analysis conclusion Conclusion on Antagonist Profile data_analysis->conclusion

Caption: Standard workflow for validating the antagonist activity of a test compound.

Logical Comparison of FPR2 Antagonists

This diagram provides a logical comparison of the key features of this compound, WRW4, and PBP10.

Antagonist_Comparison QuinC7 This compound Type: Small Molecule Target: FPR2 Key Feature: Non-peptide, Orally active WRW4 WRW4 Type: Peptide Target: FPR2 Key Feature: Potent, well-characterized PBP10 PBP10 Type: Peptide Target: FPR2 Key Feature: Cell-permeable, inhibits NADPH oxidase

References

A Comparative Analysis of Quin-C7 and Quin-C1: Agonist vs. Antagonist of the Formyl Peptide Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quin-C7 and Quin-C1, two quinazolinone derivatives that modulate the Formyl Peptide Receptor 2 (FPR2/ALX), a key player in inflammation and immune response. While structurally similar, a subtle molecular difference dictates their opposing functions, with Quin-C1 acting as a potent agonist and this compound as an antagonist. This guide delves into their distinct effects, supported by experimental data and detailed protocols.

Core Functional Distinction: A Tale of Two Moieties

The primary difference between Quin-C1 and this compound lies in a single functional group on the 2-phenyl ring of the quinazolinone backbone. Quin-C1 possesses a methoxy (-OCH3) group, which confers its agonistic activity.[1] In contrast, this compound has a hydroxyl (-OH) group at the same position, rendering it a pure antagonist.[1] This minor structural alteration dramatically changes the binding mode of the molecule to FPR2, with this compound failing to engage with a key amino acid residue, Arginine 295, which is crucial for the receptor activation initiated by many agonists.[2]

Comparative Data Summary

The following table summarizes the key quantitative data for this compound and Quin-C1, highlighting their distinct pharmacological profiles.

FeatureThis compoundQuin-C1Reference
Function FPR2/ALX AntagonistFPR2/ALX Agonist[3][4]
Chemical Formula C25H25N3O4C26H27N3O4[5][6]
Molecular Weight 431.48 g/mol 445.51 g/mol [5][6]
Binding Affinity (Ki) 6.7 µMNot explicitly found[2]
Inhibitory Activity Inhibits WKYMVm-induced Ca2+ mobilization and chemotaxis at 100 µMN/A[5]
Anti-inflammatory ED50 (colitis model) 2.2110 mg/kg (oral)1.3660 mg/kg (oral)[1]

Mechanism of Action and Signaling Pathways

Quin-C1, as an FPR2 agonist, activates the receptor, initiating downstream signaling cascades that ultimately lead to anti-inflammatory and pro-resolving effects. This includes the reduction of pro-inflammatory cytokines and the promotion of a resolving microglial phenotype.[4][7]

Conversely, this compound acts as a competitive antagonist. It binds to FPR2 but does not activate it, thereby blocking the binding and subsequent action of agonists like WKYMVm and even Quin-C1 itself.[1] This blockade prevents the initiation of pro-inflammatory signaling pathways, such as calcium mobilization and chemotaxis.[1]

cluster_agonist Quin-C1 (Agonist) Pathway cluster_antagonist This compound (Antagonist) Pathway Quin_C1 Quin-C1 FPR2_A FPR2/ALX Quin_C1->FPR2_A Binds & Activates G_Protein_A G-Protein Activation FPR2_A->G_Protein_A Signaling_A Downstream Signaling (e.g., PLC, PI3K) G_Protein_A->Signaling_A Response_A Anti-inflammatory & Pro-resolving Effects (↓ TNF-α, ↓ IL-1β, ↑ IL-10) Signaling_A->Response_A Quin_C7 This compound FPR2_B FPR2/ALX Quin_C7->FPR2_B Binds & Blocks No_Activation No Receptor Activation FPR2_B->No_Activation Agonist Agonist (e.g., WKYMVm, Quin-C1) Agonist->FPR2_B Binding Blocked

Fig. 1: Opposing signaling mechanisms of Quin-C1 and this compound.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to differentiate the agonist and antagonist activities of Quin-C1 and this compound.

Calcium Mobilization Assay

Objective: To determine the ability of a compound to induce or inhibit intracellular calcium mobilization via FPR2.

Cell Line: RBL-2H3 cells stably expressing human FPRL1 (FPR2).[1]

Materials:

  • RBL-FPRL1 cells

  • Fura-2 AM (calcium indicator dye)

  • Quin-C1

  • This compound

  • WKYMVm (a known FPR2 agonist)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

  • Cell Loading:

    • Harvest RBL-FPRL1 cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Incubate the cells with 2 µM Fura-2 AM for 60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and resuspend in fresh HBSS.

  • Measurement of Intracellular Calcium:

    • Place 2 mL of the cell suspension in a quartz cuvette with continuous stirring in a spectrofluorometer.

    • Measure the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Agonist Testing (Quin-C1):

    • Establish a baseline fluorescence ratio for 60 seconds.

    • Add Quin-C1 at various concentrations and record the change in the fluorescence ratio, which indicates an increase in intracellular calcium.

  • Antagonist Testing (this compound):

    • Pre-incubate the Fura-2-loaded cells with this compound for 5 minutes.

    • Add a known concentration of an agonist (e.g., WKYMVm or Quin-C1).

    • Record the fluorescence ratio. A reduction or absence of a calcium peak compared to the agonist-only control indicates antagonistic activity.

cluster_test start Start load_cells Load RBL-FPRL1 cells with Fura-2 AM start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_compound Add test compound (Quin-C1 or this compound) measure_baseline->add_compound add_agonist Add agonist (for antagonist test) add_compound->add_agonist Antagonist Test record_fluorescence Record fluorescence change (Calcium mobilization) add_compound->record_fluorescence Agonist Test add_agonist->record_fluorescence end End record_fluorescence->end

References

A Comparative Guide to FPR2 Antagonists: Quin-C7 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quin-C7 and other prominent Formyl Peptide Receptor 2 (FPR2) antagonists. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in the selection of appropriate research tools.

FPR2, a G protein-coupled receptor (GPCR), is a critical player in the inflammatory cascade and immune response. Its ability to bind a diverse range of ligands, leading to either pro- or anti-inflammatory outcomes, makes it a compelling target for therapeutic intervention in a variety of diseases, including inflammatory bowel disease, neuroinflammation, and autoimmune disorders. The development of selective antagonists for FPR2 is a key area of research for modulating these responses. This guide focuses on this compound, a non-peptide antagonist, and compares its performance with other widely used FPR2 antagonists.

Quantitative Comparison of FPR2 Antagonists

The following table summarizes the reported inhibitory activities of this compound and other selected FPR2 antagonists. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparability.

AntagonistTypeTargetAssayPotency (IC50/Ki)SelectivityReference
This compound Small MoleculeHuman FPR2Inhibition of WKYMVm-induced Ca2+ flux and chemotaxisKi: 6.7 µMCharacterized as an FPR2 antagonist
WRW4 PeptideHuman FPR2Inhibition of WKYMVm bindingIC50: 0.23 µMSelective for FPR2 over FPR1
PBP10 PeptideHuman FPR2Inhibition of FPR2-mediated NADPH oxidase activityNot explicitly quantified in reviewed sourcesSelective for FPR2; no effect on FPR1 signaling
BOC-2 PeptideHuman FPR1/FPR2Competitive inhibition of formyl peptide bindingNot a specific antagonist for FPR2Acts on both FPR1 and FPR2

FPR2 Signaling Pathway

Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. Antagonists like this compound function by blocking these downstream effects. The following diagram illustrates the generalized FPR2 signaling pathway.

FPR2_Signaling cluster_membrane Cell Membrane FPR2 FPR2 G_Protein Gαi / Gβγ FPR2->G_Protein Activates Agonist Agonist Agonist->FPR2 Activates Antagonist (e.g., this compound) Antagonist (e.g., this compound) Antagonist (e.g., this compound)->FPR2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) IP3_DAG->PKC Downstream_Effects Chemotaxis, Superoxide Production, Gene Transcription Ca_Mobilization->Downstream_Effects MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway Akt Akt PI3K->Akt Akt->MAPK_Pathway MAPK_Pathway->Downstream_Effects

Caption: Generalized FPR2 signaling cascade upon agonist binding and its inhibition by antagonists.

Experimental Methodologies

The characterization of FPR2 antagonists involves a battery of in vitro assays to determine their potency, selectivity, and functional effects. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of GPCR activation.

Principle: FPR2 activation leads to the mobilization of intracellular calcium stores. This is quantified using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced fluorescence increase.

Protocol:

  • Cell Culture: Culture cells stably expressing human FPR2 (e.g., HEK293 or HL-60 cells) to an appropriate density.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the test antagonist (e.g., this compound) to the cells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the cell plate in a fluorescence plate reader and establish a baseline fluorescence reading. Inject a known concentration of an FPR2 agonist (e.g., WKYMVm) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist's inhibitory effect is calculated as the percentage reduction in the peak fluorescence response compared to the agonist-only control. IC50 values are determined by plotting the percent inhibition against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards an FPR2 agonist.

Principle: FPR2 activation on immune cells like neutrophils induces chemotaxis. This migration through a porous membrane towards a chemoattractant can be quantified.

Protocol:

  • Cell Isolation: Isolate primary human neutrophils from fresh blood using density gradient centrifugation.

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores).

  • Chemoattractant: Add the FPR2 agonist (chemoattractant) to the lower chamber of the assay plate.

  • Antagonist Treatment: Pre-incubate the isolated neutrophils with various concentrations of the antagonist for 15-30 minutes.

  • Cell Seeding: Add the antagonist-treated neutrophils to the upper chamber of the transwell.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Superoxide Production Assay

This assay measures the antagonist's ability to block the agonist-induced production of reactive oxygen species (ROS) in phagocytic cells.

Principle: FPR2 activation in neutrophils leads to the assembly and activation of the NADPH oxidase complex, resulting in the production of superoxide anions. This can be measured using a chemiluminescent or fluorescent probe.

Protocol:

  • Cell Preparation: Isolate human neutrophils as described for the chemotaxis assay.

  • Assay Mixture: In a multi-well plate, combine the neutrophils, a detection reagent (e.g., luminol or lucigenin for chemiluminescence, or a fluorescent ROS indicator), and horseradish peroxidase (for signal amplification in some assays).

  • Antagonist Incubation: Add different concentrations of the antagonist and incubate for a short period (e.g., 5-10 minutes).

  • Agonist Stimulation: Initiate the reaction by adding the FPR2 agonist.

  • Measurement: Immediately measure the chemiluminescence or fluorescence signal over time using a plate reader.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the total or peak ROS production and calculate the IC50.

ERK Phosphorylation Assay

This assay determines if the antagonist can block the agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule.

Principle: FPR2 signaling often involves the activation of the MAPK pathway, leading to the phosphorylation of ERK. This can be detected using specific antibodies in methods like Western blotting or ELISA.

Protocol:

  • Cell Culture and Starvation: Culture FPR2-expressing cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment: Treat the cells with various concentrations of the antagonist for 30-60 minutes.

  • Agonist Stimulation: Add the FPR2 agonist and incubate for a short period (typically 5-15 minutes) to induce maximal ERK phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total ERK and a detection antibody for p-ERK.

  • Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Calculate the percentage inhibition by the antagonist and determine the IC50.

Experimental Workflow for FPR2 Antagonist Evaluation

The following diagram outlines a typical workflow for the screening and characterization of novel FPR2 antagonists.

Antagonist_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency Potency Determination (IC50 in multiple assays) HTS->Potency Hit Compounds Selectivity Selectivity Profiling (vs. FPR1 and other GPCRs) Potency->Selectivity Functional_Assays Functional Assays (Chemotaxis, Superoxide Production, ERK Phosphorylation) Selectivity->Functional_Assays Animal_Models Animal Models of Inflammation (e.g., Colitis, Peritonitis) Functional_Assays->Animal_Models Lead Compounds

Caption: A streamlined workflow for the identification and validation of novel FPR2 antagonists.

A Comparative Guide to the Structural and Functional Differences Between Quin-C1 and Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Quin-C1 and Quin-C7, two quinazolinone-based modulators of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in inflammatory and immune responses. A minor structural alteration distinguishes these two compounds, leading to a complete reversal of their pharmacological activity. This document outlines their structural disparities, presents comparative experimental data on their functional effects, and provides detailed methodologies for the key experiments cited.

Structural and Functional Overview

Quin-C1 and this compound share a common quinazolinone scaffold but differ in a key substitution on the 2-phenyl group. This single chemical modification dramatically alters their interaction with FPR2, transforming an agonist into an antagonist.

  • Quin-C1 possesses a methoxy (-OCH₃) group at the para position of the 2-phenyl ring. This feature allows it to act as a potent and specific agonist of FPR2, initiating downstream signaling cascades.

  • This compound features a hydroxyl (-OH) group at the same position.[1] This seemingly subtle change to a hydroxyl group from a methoxy group converts the molecule into an FPR2 antagonist, capable of blocking the receptor's activation by agonists like Quin-C1.[1]

This agonist-to-antagonist switch is attributed to a different binding mode within the FPR2 receptor. Docking studies suggest that the hydroxyl group on this compound alters its interaction with key amino acid residues, such as Arg295, which are critical for agonist-induced receptor activation.[1]

Quantitative Performance Data

The functional differences between Quin-C1 and this compound have been quantified in various in vitro assays. The following tables summarize the available data on their potency and efficacy at FPR2.

Table 1: Pharmacological Activity at FPR2

CompoundMolecular FormulaMolar Mass ( g/mol )Pharmacological ActivityPotency
Quin-C1 C₂₇H₂₇N₃O₄457.52FPR2 AgonistpEC₅₀ = 5.72
This compound C₂₅H₂₅N₃O₄431.48FPR2 AntagonistKᵢ = 6.7 µM[1]

Table 2: Comparative Functional Effects

Functional AssayEffect of Quin-C1Effect of this compound
Calcium Mobilization Induces intracellular calcium fluxInhibits Quin-C1-induced calcium mobilization[2]
Chemotaxis Stimulates cell migrationInhibits Quin-C1-induced chemotaxis[2]
ERK Phosphorylation Induces phosphorylation of ERKSuppresses Quin-C1-induced ERK phosphorylation[2]

Signaling Pathways and Experimental Workflows

The opposing actions of Quin-C1 and this compound on FPR2-mediated signaling are depicted below.

G cluster_agonist Quin-C1 (Agonist) Pathway cluster_antagonist This compound (Antagonist) Action Quin_C1 Quin-C1 FPR2_active FPR2 (Active) Quin_C1->FPR2_active Binds and Activates G_protein_activation G-protein Activation (Gi) FPR2_active->G_protein_activation PLC_activation PLC Activation G_protein_activation->PLC_activation ERK_phosphorylation ERK Phosphorylation G_protein_activation->ERK_phosphorylation βγ subunit IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis ERK_phosphorylation->Chemotaxis Quin_C7 This compound FPR2_inactive FPR2 (Inactive) Quin_C7->FPR2_inactive Binds and Blocks Quin_C1_ant Quin-C1 Quin_C1_ant->FPR2_inactive Blocked

Caption: Agonist vs. Antagonist action on FPR2 signaling.

G cluster_ca Calcium Mobilization Assay cluster_chemo Chemotaxis Assay start_ca Load FPR2-expressing cells with Fura-2 AM wash_ca Wash cells start_ca->wash_ca stimulate_ca Stimulate with Quin-C1 (in the presence or absence of this compound) wash_ca->stimulate_ca measure_ca Measure fluorescence ratio (340/380 nm) stimulate_ca->measure_ca analyze_ca Analyze intracellular Ca²⁺ concentration measure_ca->analyze_ca start_chemo Place chemoattractant (Quin-C1 ± this compound) in lower chamber add_cells Add FPR2-expressing cells to upper chamber of Transwell start_chemo->add_cells incubate_chemo Incubate to allow migration add_cells->incubate_chemo stain_chemo Fix and stain migrated cells incubate_chemo->stain_chemo count_chemo Count migrated cells stain_chemo->count_chemo

Caption: Experimental workflows for functional assays.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize and compare Quin-C1 and this compound.

Calcium Mobilization Assay

This assay measures the ability of the compounds to induce or inhibit intracellular calcium flux in cells expressing FPR2.

  • Cell Line: Rat basophilic leukemia cells stably transfected with human FPR2 (RBL-2H3/FPR2).

  • Reagents:

    • Fura-2 AM (calcium indicator dye)

    • Hanks' Balanced Salt Solution (HBSS)

    • Quin-C1 and this compound stock solutions (in DMSO)

  • Protocol:

    • Cell Preparation: RBL-2H3/FPR2 cells are harvested and washed with HBSS.

    • Dye Loading: Cells are incubated with Fura-2 AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.

    • Washing: Cells are washed twice with HBSS to remove extracellular dye and resuspended in fresh HBSS.

    • Measurement: The cell suspension is placed in a fluorometer cuvette with constant stirring.

    • Agonist/Antagonist Addition:

      • For agonist activity (Quin-C1), a baseline fluorescence is recorded before the addition of varying concentrations of Quin-C1.

      • For antagonist activity (this compound), cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 1-5 minutes) before the addition of a fixed concentration of Quin-C1 (typically at its EC₅₀).

    • Data Acquisition: Fluorescence is continuously recorded at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence at 340/380 nm is proportional to the intracellular calcium concentration.

    • Analysis: The change in the fluorescence ratio is used to determine the EC₅₀ for agonists and the IC₅₀ for antagonists.

Chemotaxis Assay

This assay assesses the ability of the compounds to stimulate or block cell migration.

  • Apparatus: 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

  • Cell Line: RBL-2H3/FPR2 cells.

  • Reagents:

    • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

    • Quin-C1 and this compound stock solutions

    • Staining solution (e.g., Diff-Quik)

  • Protocol:

    • Chamber Preparation: The lower wells of the chemotaxis chamber are filled with chemotaxis buffer containing either Quin-C1 (as the chemoattractant) or a combination of Quin-C1 and this compound (to test for antagonism). Control wells contain buffer alone.

    • Membrane Placement: The polycarbonate membrane is placed over the lower wells.

    • Cell Seeding: RBL-2H3/FPR2 cells, resuspended in chemotaxis buffer, are added to the upper wells.

    • Incubation: The chamber is incubated for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

    • Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane are scraped off.

    • Staining: The membrane is fixed and stained to visualize the migrated cells on the lower surface.

    • Quantification: Migrated cells are counted under a microscope in several high-power fields for each well.

    • Analysis: The number of migrated cells in response to the test compounds is compared to the control to determine chemotactic or inhibitory activity.

ERK Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK signaling pathway.

  • Cell Line: RBL-2H3/FPR2 cells.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Cell Culture and Starvation: RBL-2H3/FPR2 cells are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

    • Stimulation: Cells are treated with Quin-C1 at various concentrations and for different time points. For antagonist studies, cells are pre-treated with this compound before stimulation with Quin-C1.

    • Cell Lysis: Following stimulation, the cells are washed with ice-cold PBS and lysed with lysis buffer.

    • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting:

      • The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

      • The membrane is incubated with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

      • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

      • The signal is detected using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with the anti-total-ERK1/2 antibody to ensure equal protein loading.

    • Analysis: The band intensities for phospho-ERK are normalized to the total-ERK intensities to quantify the level of ERK phosphorylation.

References

A Comparative Guide to Alternative Small Molecule FPR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a compelling therapeutic target due to its multifaceted role in inflammation and immune modulation. Its ability to be activated by a diverse range of ligands, leading to either pro- or anti-inflammatory responses, has spurred the development of antagonists to selectively block its pro-inflammatory signaling pathways. This guide provides a comparative overview of prominent small molecule FPR2 antagonists, presenting key performance data, detailed experimental methodologies for their evaluation, and a visualization of the underlying signaling pathway.

Performance Comparison of Small Molecule FPR2 Antagonists

The following table summarizes the reported inhibitory activities of several small molecule FPR2 antagonists. These values, primarily IC50 and Ki, provide a quantitative measure of their potency in blocking FPR2 function in various in vitro assays.

Compound NameChemical ClassAssay TypeAgonist UsedCell Line/SystemIC50 / Ki (µM)Reference(s)
WRW4 PeptideWKYMVm Binding InhibitionWKYMVmFPR2-expressing cells0.23[1][2][3][4]
Calcium MobilizationWKYMVm, MMK-1, Aβ42Human neutrophilsNot specified as IC50[1][2][3]
PBP10 PeptideNADPH Oxidase ActivityNot specifiedNeutrophilsNot specified as IC50[5]
BOC-2 PeptideNot specifiedNot specifiedNot specifiedNot specified
Quin-C7 QuinazolinoneBinding Affinity (Ki)Not specifiedFPR2-transfected cells6.7[6]
Calcium MobilizationWKYMVmFPR2-transfected cells-[6]
ChemotaxisWKYMVmNot specified-[6]
Pyrrolidine bis-diketopiperazine DiketopiperazineCalcium MobilizationNot specifiedNot specified0.081[6]

FPR2 Signaling Pathway

Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effectors. This includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Furthermore, FPR2 signaling can engage the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. These pathways culminate in a variety of cellular responses such as chemotaxis, superoxide generation via NADPH oxidase, and the release of inflammatory mediators.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR2 FPR2 G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, etc.) Ca2->Cellular_Response MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase Activates Akt Akt PI3K->Akt Akt->MAPK_cascade MAPK_cascade->Cellular_Response NADPH_oxidase->Cellular_Response Agonist Agonist Agonist->FPR2 Activates Antagonist Antagonist Antagonist->FPR2 Blocks

Caption: FPR2 signaling cascade upon agonist binding.

Experimental Protocols

This section provides detailed methodologies for key functional assays used to characterize FPR2 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • FPR2-expressing cells (e.g., CHO-K1 or HL-60 cells stably transfected with human FPR2)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • FPR2 agonist (e.g., WKYMVm)

  • Test antagonists

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Preparation:

    • Culture FPR2-expressing cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at a density of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add the calcium-sensitive dye to the cell suspension (e.g., Fluo-4 AM at a final concentration of 2 µM).

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove extracellular dye and resuspend in fresh assay buffer.

  • Assay Protocol:

    • Dispense 50 µL of the dye-loaded cell suspension into each well of the microplate.

    • Prepare serial dilutions of the test antagonists in assay buffer.

    • Add 25 µL of the antagonist dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established (typically 10-20 seconds), inject 25 µL of the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Continue recording the fluorescence for an additional 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Materials:

  • Neutrophils or other FPR2-expressing migratory cells

  • Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • FPR2 agonist/chemoattractant (e.g., fMLP or WKYMVm)

  • Test antagonists

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from fresh human blood or prepare a suspension of migratory cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (at a concentration that induces optimal migration) to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the cell suspension (pre-incubated with antagonist or vehicle) to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Scrape the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Determine the percentage of inhibition of chemotaxis for each antagonist concentration compared to the chemoattractant-only control.

    • Calculate the IC50 value from the dose-response curve.

NADPH Oxidase Activity Assay (Isoluminol-Enhanced Chemiluminescence)

This assay measures the production of extracellular superoxide anions, a key functional response downstream of FPR2 activation in phagocytes, and the inhibitory effect of antagonists.

Materials:

  • Neutrophils

  • Assay buffer (e.g., Krebs-Ringer phosphate buffer with glucose)

  • Isoluminol

  • Horseradish peroxidase (HRP)

  • FPR2 agonist (e.g., fMLP or WKYMVm)

  • Test antagonists

  • Luminometer

Procedure:

  • Cell Preparation:

    • Isolate neutrophils and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Assay Mixture Preparation:

    • Prepare a reaction mixture containing isoluminol (e.g., 20 µM) and HRP (e.g., 2 units/mL) in the assay buffer.

  • Assay Protocol:

    • Add the neutrophil suspension to the luminometer tubes.

    • Add the test antagonist at various concentrations or vehicle control and incubate for 5-10 minutes at 37°C.

    • Add the isoluminol/HRP reaction mixture.

    • Place the tubes in the luminometer and record the baseline chemiluminescence.

    • Inject the FPR2 agonist to stimulate the cells.

    • Record the chemiluminescence signal continuously for 10-15 minutes.

  • Data Analysis:

    • The peak chemiluminescence or the area under the curve represents the total amount of superoxide produced.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Determine the IC50 value from the dose-response curve.

References

Confirming Quin-C7 Binding to FPR2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the binding of a ligand to its target receptor is a critical step in drug discovery and development. This guide provides a comprehensive comparison of methods to confirm the binding of Quin-C7, a known antagonist, to the Formyl Peptide Receptor 2 (FPR2). We present supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.

Unveiling the Interaction: this compound and FPR2

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses. Its ability to bind a wide variety of ligands, both pro-inflammatory and anti-inflammatory, makes it an attractive therapeutic target. This compound is a small molecule antagonist of FPR2, meaning it binds to the receptor and blocks the actions of activating ligands (agonists).[1] This guide will explore the experimental methodologies used to verify and characterize this interaction.

Data Presentation: A Comparative Look at FPR2 Antagonists

To provide a clear and objective comparison, the following table summarizes the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound and other known FPR2 antagonists. This quantitative data is essential for evaluating the relative performance of these compounds.

Compound NameLigand TypeBinding Affinity (Ki)Functional Inhibition (IC50)Assay for Functional Inhibition
This compound Small Molecule6.7 µM[1][2]-Competitive Radioligand Binding
Inhibits WKYMVm-induced Ca2+ flux and chemotaxis[1]Calcium Mobilization & Chemotaxis
WRW4 Peptide-0.23 µM (inhibits WKYMVm binding)[3]Competitive Binding
Inhibits agonist-induced Ca2+ release[3]Calcium Mobilization
Compound 1754-31 Small Molecule1 nM[2]81 nM[2]Calcium Mobilization
BB-V-115 Small Molecule270 nM[3]940 nM[3]Calcium Mobilization

Experimental Protocols: Methodologies for Binding Confirmation

Accurate and reproducible experimental design is paramount. Below are detailed methodologies for the key experiments used to confirm and characterize the binding of this compound to FPR2.

Competitive Radioligand Binding Assay

This assay directly measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for FPR2.

Materials:

  • Cells or membranes expressing FPR2 (e.g., HEK293-FPR2 or HL-60 cells)

  • Radiolabeled FPR2 ligand (e.g., [125I]-WKYMVm)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, incubate the FPR2-expressing membranes/cells with a fixed concentration of the radiolabeled ligand (e.g., [125I]-WKYMVm) and varying concentrations of this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced FPR2 activation.

Materials:

  • FPR2-expressing cells (e.g., RBL-2H3-FPR2 or HL-60 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

  • Culture FPR2-expressing cells in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Place the plate in a FLIPR or flow cytometer and measure the baseline fluorescence.

  • Add a fixed concentration of an FPR2 agonist (e.g., WKYMVm) to all wells to stimulate the receptor.

  • Measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of this compound.

  • Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant (agonist).

Objective: To evaluate the inhibitory effect of this compound on agonist-induced cell migration.

Materials:

  • Cells expressing FPR2 and capable of chemotaxis (e.g., neutrophils or differentiated HL-60 cells)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell assay)

  • FPR2 agonist (e.g., WKYMVm or fMLP)

  • This compound

  • Cell culture medium

Protocol:

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Place a solution containing the FPR2 agonist in the lower chamber of the chemotaxis device.

  • Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the chamber for a sufficient time to allow cell migration (e.g., 1-3 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition as a function of the this compound concentration to determine its inhibitory effect.

ERK Phosphorylation Assay

This assay measures the inhibition of a key downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinase (ERK), following receptor activation.

Objective: To determine if this compound can block agonist-induced ERK phosphorylation downstream of FPR2.

Materials:

  • FPR2-expressing cells

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Cell lysis buffer

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK

  • Western blotting equipment and reagents

Protocol:

  • Culture FPR2-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Stimulate the cells with an FPR2 agonist for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody conjugated to a detection enzyme.

  • Visualize the p-ERK bands and quantify their intensity.

  • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Calculate the ratio of p-ERK to total ERK for each condition and determine the percentage of inhibition by this compound.

Mandatory Visualization: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the FPR2 signaling pathway and a typical experimental workflow for confirming this compound binding.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., WKYMVm) FPR2 FPR2 Agonist->FPR2 Binds & Activates QuinC7 This compound (Antagonist) QuinC7->FPR2 Binds & Blocks G_protein Gαi/Gβγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response Contributes to ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Activates ERK_pathway->Cellular_Response Leads to Experimental_Workflow cluster_binding Direct Binding Confirmation cluster_functional Functional Inhibition Confirmation Binding_Assay Competitive Radioligand Binding Assay Binding_Result Determine Ki of this compound Binding_Assay->Binding_Result Conclusion Conclusion: this compound is an FPR2 Antagonist Binding_Result->Conclusion Calcium_Assay Calcium Mobilization Assay Functional_Result Determine IC50 of this compound Calcium_Assay->Functional_Result Chemotaxis_Assay Chemotaxis Assay Chemotaxis_Assay->Functional_Result ERK_Assay ERK Phosphorylation Assay ERK_Assay->Functional_Result Functional_Result->Conclusion Start Start: Hypothesis This compound binds to FPR2 Start->Binding_Assay Start->Calcium_Assay Start->Chemotaxis_Assay Start->ERK_Assay

References

Validating the Anti-Inflammatory Effect of Quin-C7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory properties of Quin-C7 against established anti-inflammatory agents, namely Dexamethasone, Ibuprofen, and Indomethacin. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound as an anti-inflammatory therapeutic.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and selected alternative compounds has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies. It is important to note that the experimental conditions may vary between studies, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Anti-Inflammatory Activity Data

CompoundAssayCell LineStimulusEndpointIC50 / KiCitation
This compound Receptor BindingFPR2 Transfected Cells-FPR2 AntagonismKi = 6.7 µM[1]
Dexamethasone Cytokine ReleaseHuman PBMCConcanavalin ACell Proliferation> 10⁻⁶ M (in some RA patients)[2]
Dexamethasone Cytokine ReleaseHuman Macrophages-TNF-α mRNA-[3]
Ibuprofen Albumin DenaturationEgg/Human AlbuminHeatProtein Denaturation69.34 µg/mL / 81.50 µg/mL[4]
Ibuprofen COX InhibitionIn vitro human whole blood-COX-1 / COX-22.1 µM / 1.6 µM (for S-ibuprofen)[5]
Indomethacin COX Inhibition--COX-1 / COX-218 nM / 26 nM[6]
Indomethacin PGE2 ReleaseHuman Synovial CellsInterleukin-1αProstaglandin E25.5 ± 0.1 nM[7]

Table 2: In Vivo Anti-Inflammatory Activity Data

CompoundModelSpeciesEndpointEfficacyCitation
This compound Arachidonic Acid-Induced Ear EdemaNot SpecifiedEar EdemaInhibition Observed[1]
Indomethacin Carrageenan-Induced Paw EdemaRatPaw VolumeED50 = 8.41 mg/kg (for Ellagic Acid, Indomethacin used as control)[8]

Key Signaling Pathways in Inflammation

Inflammation is a complex biological process regulated by intricate signaling networks. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory drugs exert their effects by modulating these pathways.

The diagram below illustrates the general activation of the NF-κB and MAPK pathways by an inflammatory stimulus like Lipopolysaccharide (LPS).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK3) TAK1->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nuc->Genes activates AP1->Genes

Figure 1: Simplified NF-κB and MAPK signaling pathways activated by LPS.

This compound is known to be an antagonist of the Formyl Peptide Receptor 2 (FPR2). While the direct downstream signaling of this compound in inhibiting inflammation is not fully elucidated, its antagonism of FPR2 likely interferes with pro-inflammatory signaling cascades that are activated by FPR2 agonists.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols serve as a foundation for the in vitro and in vivo validation of anti-inflammatory compounds.

In Vitro Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Experimental Workflow:

G cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound or alternative compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Acclimatize rats B Administer this compound or alternative compounds (i.p. or p.o.) A->B C Measure initial paw volume B->C D Inject 1% carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F Calculate the percentage inhibition of edema E->F

References

A Comparative Analysis of Quinazolinone-Based FPR2 Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinazolinone-based Formyl Peptide Receptor 2 (FPR2) modulators with other alternatives, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical pathways and workflows.

Introduction to FPR2 Modulation

The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, is a key player in the regulation of inflammatory responses. Its ability to bind with a wide variety of ligands and subsequently trigger either pro-inflammatory or anti-inflammatory pathways makes it an attractive therapeutic target for a range of diseases, including chronic inflammatory conditions and neurodegenerative disorders. Quinazolinone-based compounds have emerged as a significant class of synthetic modulators targeting FPR2, exhibiting both agonist and antagonist activities. This guide provides a comparative overview of these compounds against other known FPR2 modulators.

Comparative Analysis of FPR2 Modulators

The following tables summarize the biological activities of quinazolinone-based and other notable FPR2 modulators.

Quinazolinone-Based FPR2 Modulators
Compound NameModulator TypePotency (EC50/IC50/Ki)Cell TypeAssayReference
Quin-C1 AgonistNanomolar range (EC50)FPR2-transfected cellsCalcium Mobilization[1]
Quin-C7 AntagonistKi = 6.7 µMFPR2-transfected cellsInhibition of Calcium Flux and Chemotaxis[2]
Non-Quinazolinone FPR2 Modulators for Comparison
Compound ClassCompound ExampleModulator TypePotency (EC50/IC50)Cell TypeAssayReference
Ureidopropanamide (S)-11eAgonistEC50 = 26 nMHL-60 cells transfected with human FPR2Calcium Mobilization[3]
Ureidopropanamide (R)- and (S)-26-27Functional Antagonist-HL-60 cells transfected with human FPR2FPR2 Desensitization[2]
Pyrazolone Compound 43Dual Agonist (FPR1/FPR2)-FPR2-transfected cellsCalcium Mobilization[4]
Pyrazolone Pyrazolone 24Agonist-FPR2-transfected cellsCalcium Mobilization[4]
Pyridinone Compound 2aAgonistEC50 = 120 nM (FPR2)HL-60 cells transfected with FPR2Calcium Mobilization[5]

Signaling Pathways of FPR2

FPR2 activation by an agonist initiates a cascade of intracellular signaling events. The specific pathway can be ligand-dependent, leading to either pro- or anti-inflammatory outcomes. The following diagrams illustrate the key signaling pathways.

FPR2_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR2 FPR2 G_protein Gαi/Gβγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Gene_Expression Gene Expression (Pro/Anti-inflammatory) Ca2_cyto->Gene_Expression Regulates MAPK MAPK (ERK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->MAPK Activates MAPK->Gene_Expression Regulates Agonist Agonist (e.g., Quin-C1) Agonist->FPR2 Binds

Caption: FPR2 Agonist Signaling Pathway.

FPR2_Antagonist_Action cluster_membrane Cell Membrane FPR2 FPR2 No_Signal No Downstream Signaling FPR2->No_Signal Agonist Agonist Agonist->FPR2 Binding Inhibited Antagonist Antagonist (e.g., this compound) Antagonist->FPR2 Binds and Blocks

Caption: Mechanism of FPR2 Antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay (FLIPR)

This protocol is adapted for a 96-well format using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Preparation:

  • Seed cells (e.g., CHO or HL-60 cells stably expressing human FPR2) into black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid may be included to prevent dye leakage.

  • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

  • Incubate the plates for 30-60 minutes at 37°C.

3. Compound Preparation:

  • Prepare serial dilutions of the test compounds (agonists and antagonists) in the assay buffer.

4. FLIPR Assay:

  • For agonist testing, the FLIPR instrument adds the compound to the wells, and the fluorescence is measured immediately and continuously for a set period (e.g., 2-3 minutes) to detect changes in intracellular calcium concentration.

  • For antagonist testing, the cells are pre-incubated with the antagonist for a specific duration before the addition of a known FPR2 agonist. The inhibition of the agonist-induced calcium flux is then measured.

5. Data Analysis:

  • The change in fluorescence intensity over time is recorded.

  • For agonists, the EC₅₀ values are determined by plotting the peak fluorescence response against the compound concentration.

  • For antagonists, the IC₅₀ values are calculated from the inhibition of the agonist response at various antagonist concentrations.

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed FPR2-expressing cells in 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubate_Overnight Dye_Loading Load cells with calcium-sensitive dye Incubate_Overnight->Dye_Loading Incubate_Dye Incubate (37°C) Dye_Loading->Incubate_Dye Prepare_Compounds Prepare serial dilutions of test compounds FLIPR_Measurement Measure fluorescence change upon compound addition using FLIPR Incubate_Dye->FLIPR_Measurement Prepare_Compounds->FLIPR_Measurement Data_Analysis Analyze data to determine EC50 (agonists) or IC50 (antagonists) FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Neutrophil Chemotaxis Assay

This protocol describes a common method for assessing neutrophil migration towards a chemoattractant.

1. Neutrophil Isolation:

  • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

  • Resuspend the isolated neutrophils in a suitable assay medium.

2. Chemotaxis Chamber Setup:

  • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

  • Add the chemoattractant (e.g., a known FPR2 agonist or the test compound) to the lower wells.

  • Add the neutrophil suspension to the upper wells.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period that allows for cell migration (e.g., 60-90 minutes).

4. Quantification of Migration:

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., Giemsa stain).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an intracellular enzyme like myeloperoxidase.

5. Data Analysis:

  • The chemotactic index is calculated as the ratio of the number of cells that migrated towards the chemoattractant to the number of cells that migrated towards the control medium.

  • For antagonists, the assay is performed by pre-incubating neutrophils with the antagonist before adding them to the upper chamber, and the inhibition of agonist-induced chemotaxis is measured.

Chemotaxis_Assay_Workflow Start Start Isolate_Neutrophils Isolate human neutrophils from peripheral blood Start->Isolate_Neutrophils Setup_Chamber Set up chemotaxis chamber (e.g., Boyden chamber) Isolate_Neutrophils->Setup_Chamber Add_Chemoattractant Add chemoattractant to lower wells Setup_Chamber->Add_Chemoattractant Add_Neutrophils Add neutrophil suspension to upper wells Add_Chemoattractant->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Quantify_Migration Quantify migrated cells Incubate->Quantify_Migration Data_Analysis Calculate chemotactic index Quantify_Migration->Data_Analysis End End Data_Analysis->End

Caption: Neutrophil Chemotaxis Assay Workflow.

Conclusion

Quinazolinone-based compounds represent a versatile scaffold for the development of both agonists and antagonists of FPR2. The comparative data presented in this guide highlight their potency and provide a benchmark against other classes of FPR2 modulators. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics targeting the FPR2 receptor. Further structure-activity relationship studies on the quinazolinone core are warranted to optimize potency, selectivity, and pharmacokinetic properties for future clinical applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of Quin-C7, a fluorescent chelator. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] In case of a spill, immediately contain the area. For solid spills, prevent dust formation.[4] For liquid spills, use an inert absorbent material to clean the affected area.[1]

Quantitative Data Summary

The following table summarizes key data points for this compound. Users should consult the Safety Data Sheet (SDS) provided by their supplier for specific values.

PropertyValue
CAS NumberConsult Supplier SDS
Molecular FormulaConsult Supplier SDS
Molecular WeightConsult Supplier SDS
Physical StateConsult Supplier SDS
SolubilityConsult Supplier SDS

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chelating agents and fluorescent dyes, must always be in accordance with federal, state, and local regulations.[1][5] The waste generator is solely responsible for the correct characterization and compliance with these laws.

  • Waste Characterization: Identify the waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Solid Waste: Collect all solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name of the chemical (this compound), and any other components in the waste stream.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocols Cited

  • Spill Containment:

    • For small liquid spills, dilute with water and absorb with an inert material (e.g., sand, vermiculite).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a designated waste container.[4]

  • Decontamination: Clean the spill area thoroughly. For fluorescent dyes, specialized cleaners may be effective.[7]

  • Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning supplies, PPE) as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

QuinC7_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste ppe->characterize segregate Segregate Waste characterize->segregate contain Contain in Labeled Hazardous Waste Container segregate->contain store Store in Designated Area contain->store request Request EHS Pickup store->request end End: Proper Disposal request->end

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Guide to Handling Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Quin-C7, a potent and selective antagonist for the formyl peptide receptor 2 (FPR2/ALX). Adherence to these procedures is critical for protecting personnel and maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves when handling the pure compound or concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Reconstitution

Proper handling of this compound from the moment it arrives in the laboratory is crucial for safety and for preserving the compound's activity.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • The lyophilized powder can be stored at room temperature for several weeks.[1]

    • For long-term storage, keep the unopened vial at -20°C.[1]

  • Reconstitution:

    • Before opening, bring the vial to room temperature to prevent condensation.

    • Centrifuge the vial at 10,000 x g for 5 minutes to ensure all the lyophilized powder is at the bottom.[1]

    • Carefully open the vial in a chemical fume hood.

    • Add the desired solvent (e.g., DMSO for stock solutions up to 100 mM, or pure water for high-micromolar concentrations) directly to the vial.[1]

    • Gently tap and roll the vial to dissolve the compound. Avoid vigorous vortexing; light vortexing for a maximum of 3 seconds is acceptable if necessary.[1]

Storage of Reconstituted Solutions:

Storage ConditionDurationNotes
Stock Solutions (-20°C) Up to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Working Solutions (4°C) Up to 1 weekPrepare fresh solutions just before use for optimal biological activity.[1]

Disposal Plan

All materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be treated as hazardous chemical waste.

Waste Disposal Protocol:

  • Segregation:

    • Collect all solid waste (gloves, wipes, vials) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

QuinC7_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal start Receive this compound storage Store Lyophilized Powder (-20°C for long-term) start->storage reconstitution_prep Bring to Room Temperature & Centrifuge Vial storage->reconstitution_prep reconstitute Reconstitute with Solvent (e.g., DMSO) reconstitution_prep->reconstitute storage_solution Store Stock Solution (-20°C in Aliquots) reconstitute->storage_solution prepare_working Prepare Working Solution storage_solution->prepare_working use Use in Experiment prepare_working->use solid_waste Collect Solid Waste (Gloves, Vials, etc.) use->solid_waste liquid_waste Collect Liquid Waste use->liquid_waste dispose Dispose via EH&S solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quin-C7
Reactant of Route 2
Quin-C7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.